2,6-Dichloro-4-iodoaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCYDUGLECLFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219990 | |
| Record name | Aniline, 2,6-dichloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-89-2 | |
| Record name | 2,6-Dichloro-4-iodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 2,6-dichloro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 2,6-dichloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dichloro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Core Data Sheet: 2,6-Dichloro-4-iodoaniline
CAS Number: 697-89-2
This document provides a comprehensive technical overview of this compound, a halogenated aniline derivative of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. This guide consolidates its physicochemical properties, spectral data, synthesis protocols, reactivity, and safety information.
Chemical and Physical Properties
This compound is a polysubstituted aromatic amine. The strategic placement of two chlorine atoms and an iodine atom on the aniline scaffold imparts unique reactivity and properties, making it a valuable intermediate in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 697-89-2 | [1][2] |
| Molecular Formula | C₆H₄Cl₂IN | [3] |
| Molecular Weight | 287.91 g/mol | [3] |
| Appearance | Solid | [4] |
| Boiling Point | 294 °C at 760 mmHg | [3] |
| Density | 2.091 g/cm³ | |
| Solubility | While quantitative data is limited, it is expected to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[5][6] |
Synthesis of this compound
The synthesis of this compound typically involves the iodination of 2,6-dichloroaniline. This electrophilic aromatic substitution is directed to the para position due to the ortho-directing nature of the amino group and the steric hindrance at the ortho positions already occupied by chlorine atoms.
Experimental Protocol: Iodination of 2,6-Dichloroaniline
This protocol is a representative method for the synthesis of this compound.
Materials:
-
2,6-dichloroaniline
-
Iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., NaOCl)
-
Glacial acetic acid or another suitable solvent
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dichloroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Iodination: Cool the solution in an ice bath. Slowly add a solution of iodine monochloride in glacial acetic acid dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium thiosulfate to quench any unreacted iodine.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily centered around the amino group and the carbon-iodine bond. The amino group can undergo standard reactions such as acylation, alkylation, and diazotization. The carbon-iodine bond is particularly susceptible to participating in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity makes it a valuable building block for introducing a substituted aniline moiety into more complex molecules.
In drug discovery, substituted anilines are common pharmacophores. This compound serves as a versatile starting material for the synthesis of kinase inhibitors. The aniline core can act as a hinge-binding motif, while the substituents at the 2, 4, and 6 positions can be modified to achieve desired potency and selectivity. The iodine at the 4-position provides a reactive handle for introducing larger and more complex groups through cross-coupling reactions, which can interact with other regions of the kinase active site.
Conceptual Signaling Pathway and Inhibition
Many kinase inhibitors function by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade that can lead to cell proliferation in cancer.
Caption: Inhibition of a generic kinase signaling pathway.
Spectral Data (Predicted and Analogous Compounds)
| Technique | Expected Features |
| ¹H NMR | A singlet for the two equivalent aromatic protons. A broad singlet for the amine protons, with its chemical shift being solvent and concentration-dependent. |
| ¹³C NMR | Four signals are expected due to the symmetry of the molecule: one for the carbon bearing the amino group, one for the carbon bearing the iodine, one for the two carbons bearing the chlorine atoms, and one for the two remaining aromatic carbons. |
| FTIR (cm⁻¹) | N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). C-N stretching vibrations. Aromatic C-H and C=C stretching vibrations. C-Cl and C-I stretching vibrations in the fingerprint region. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (287.91 g/mol ). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine. Fragmentation patterns may involve the loss of chlorine, iodine, and the amino group. |
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Hazard Statements (from analogous compounds and general knowledge):
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin, eye, and respiratory irritation.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Seek medical attention.
This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in accordance with established safety protocols.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 697-89-2 [chemicalbook.com]
- 3. CAS 697-89-2 | this compound - Synblock [synblock.com]
- 4. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to 2,6-Dichloro-4-iodoaniline: Molecular Properties and Characterization
This document provides a detailed overview of the chemical properties of 2,6-Dichloro-4-iodoaniline, a halogenated aromatic amine of significant interest in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize substituted anilines as building blocks for complex molecular architectures.
Core Molecular Data
This compound is a substituted aniline featuring two chlorine atoms and one iodine atom on the phenyl ring. These substitutions significantly influence its chemical reactivity and physical properties. The fundamental molecular data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆H₄Cl₂IN | [1][2][3] |
| Molecular Weight | 287.91 g/mol | [1][2][4] |
| CAS Number | 697-89-2 | [1][2] |
The structural arrangement of these atoms on the aniline core is depicted in the diagram below, illustrating the relationships between the functional groups.
Figure 1: Molecular structure of this compound.
Experimental Protocols for Compound Characterization
To ensure the identity and purity of this compound for research and development, a series of analytical experiments are required. Below are representative protocols for common characterization techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis:
-
In the ¹H NMR spectrum, identify the chemical shifts, integration, and coupling patterns of the aromatic protons and the amine protons.
-
In the ¹³C NMR spectrum, identify the chemical shifts for each unique carbon atom in the molecule.
-
-
2.2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute to an appropriate concentration (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.
-
2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
LC Separation: Utilize the same HPLC conditions as described above.
-
MS Detection:
-
Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Use electrospray ionization (ESI) in positive mode.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Analysis: Correlate the retention time from the UV chromatogram with the mass spectrum. Confirm the presence of the protonated molecular ion [M+H]⁺ at approximately m/z 288.92.
-
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical validation of a chemical compound like this compound.
Figure 2: Standard experimental workflow for compound validation.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dichloro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dichloro-4-iodoaniline, a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. Due to its unique substitution pattern, this compound presents a versatile scaffold for the development of novel molecules. This document consolidates available data on its physicochemical characteristics, spectral properties, and reactivity. It also outlines a detailed, plausible experimental protocol for its synthesis and purification. The information is presented in a structured format, including data tables and process diagrams, to serve as a valuable resource for researchers in the field.
Introduction
This compound (CAS No. 697-89-2) is a polyhalogenated aniline derivative. Such compounds are pivotal building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of three halogen atoms—two chlorine and one iodine—on the aniline ring offers multiple reactive sites for functionalization through various cross-coupling reactions, nucleophilic substitutions, and diazotization. The differential reactivity of the C-I versus C-Cl bonds allows for selective chemical transformations, making it a valuable intermediate for constructing complex molecular architectures. This guide aims to provide a detailed repository of its known properties and synthetic methodology.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some data points are from experimental sources, others are predicted or extrapolated from related compounds due to the limited availability of specific experimental data for this exact molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 697-89-2 | [1] |
| Molecular Formula | C₆H₄Cl₂IN | [1] |
| Molecular Weight | 287.91 g/mol | [1] |
| Appearance | Solid (predicted) | Commercial suppliers list it as a solid[2]. |
| Melting Point | Not available | Data for the isomer 2,4-Dichloro-6-iodoaniline is 79.0-85.0 °C[3][4]. A definitive experimental value for the 2,6-dichloro-4-iodo isomer is not readily available. |
| Boiling Point | 294 °C at 760 mmHg | [5] |
| Density | 2.091 g/cm³ (predicted) | [5] |
| Solubility | Water: Sparingly soluble to insoluble (predicted).Organic Solvents: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in alcohols and chlorinated solvents. | Halogenated anilines generally exhibit low aqueous solubility[6]. The solubility of the related 2,6-dichloro-4-nitroaniline is low in water but better in organic solvents like ethyl acetate and DMSO[7]. |
| pKa | Estimated to be in the range of 1-3 | The pKa of aniline is 4.6. The two electron-withdrawing chlorine atoms are expected to significantly decrease the basicity of the amino group. For comparison, the pKa of 2,6-dichloroaniline is lower than that of aniline, and the additional iodine atom is also electron-withdrawing[8]. |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.
-
Aromatic Protons: A singlet corresponding to the two equivalent protons at the C3 and C5 positions is expected. The chemical shift would likely be in the range of 7.0-7.5 ppm, shifted downfield due to the deshielding effects of the halogens.
-
Amine Protons: A broad singlet for the -NH₂ protons is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of 4.0-5.0 ppm.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show four signals for the aromatic carbons due to symmetry.
-
C-NH₂ (C1): The carbon attached to the amino group.
-
C-Cl (C2, C6): The two equivalent carbons attached to the chlorine atoms.
-
C-H (C3, C5): The two equivalent carbons attached to hydrogen atoms.
-
C-I (C4): The carbon attached to the iodine atom. The signal for this carbon is expected to be at a relatively low field (upfield) due to the heavy atom effect of iodine.
Infrared (IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
N-H Stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretching: Strong bands in the 600-800 cm⁻¹ region.
-
C-I Stretching: A band in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (287.91). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
-
Fragmentation: Common fragmentation pathways for halogenated anilines include the loss of halogen atoms and cleavage of the C-N bond[9][10].
Reactivity and Stability
This compound is expected to be a stable solid under standard laboratory conditions, though it may be sensitive to light. The reactivity is dictated by the amino group and the three halogen substituents.
-
Amino Group: The -NH₂ group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. However, its nucleophilicity is significantly reduced by the three electron-withdrawing halogen atoms.
-
Halogen Substituents: The carbon-halogen bonds offer sites for various cross-coupling reactions. The C-I bond is the most reactive towards oxidative addition in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the C4 position while leaving the C-Cl bonds intact. The C-Cl bonds can be reacted under more forcing conditions.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the direct iodination of commercially available 2,6-dichloroaniline.
References
- 1. CAS 697-89-2 | this compound - Synblock [synblock.com]
- 2. This compound [sytracks.com]
- 3. L17659.06 [thermofisher.com]
- 4. 2,4-Dichloro-6-iodoaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. journaleras.com [journaleras.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. english.gyig.cas.cn [english.gyig.cas.cn]
Technical Guide: Solubility of 2,6-Dichloro-4-iodoaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,6-dichloro-4-iodoaniline, a halogenated aniline of interest in synthetic chemistry and drug development. A comprehensive review of available literature indicates a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide provides a qualitative solubility assessment based on the known behavior of structurally related compounds. Furthermore, it details robust and standardized experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data. Methodologies for both gravimetric and spectrophotometric analysis are presented. A logical workflow for the experimental determination of solubility is also provided in a visual format to aid in laboratory implementation.
Introduction
This compound (CAS No. 697-89-2) is a substituted aromatic amine with a molecular formula of C₆H₄Cl₂IN and a molecular weight of 287.91 g/mol .[1] Halogenated anilines are a critical class of intermediates in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of their solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and for formulation development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 697-89-2 | [2][3] |
| Molecular Formula | C₆H₄Cl₂IN | [1] |
| Molecular Weight | 287.91 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 294°C at 760 mmHg | [1] |
Solubility Profile
Qualitative Assessment
In the absence of specific experimental data for this compound, a qualitative assessment of its solubility can be inferred from the behavior of structurally similar compounds, such as other halogenated anilines.[4]
-
Organic Solvents : Halogenated anilines generally exhibit good solubility in a range of common organic solvents.[4] This is attributed to the nonpolar, aromatic nature of the benzene ring and the presence of halogen atoms which can participate in van der Waals interactions.[4] It is anticipated that this compound will be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), as well as nonpolar solvents (e.g., toluene).[4] The presence of the amino group may allow for hydrogen bonding with protic solvents, enhancing solubility.[4]
-
Aqueous Solutions : The large, hydrophobic nature of the molecule, conferred by the benzene ring and halogen substituents, suggests that this compound will have very low solubility in water.[4]
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The following protocols describe two widely accepted techniques for determining the solubility of a solid compound in an organic solvent.[5]
Gravimetric Method
The gravimetric method is a direct and straightforward technique that involves preparing a saturated solution, separating the dissolved solute, and determining its mass after solvent evaporation.[5]
Methodology:
-
Preparation of a Saturated Solution : Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-capped vial). The continued presence of undissolved solid is essential to confirm saturation.[5]
-
Equilibration : Agitate the mixture at a constant temperature using a thermostatically controlled shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[5]
-
Phase Separation : Allow the undissolved solid to settle. To expedite this process, centrifugation can be employed.[5]
-
Sample Withdrawal : Carefully extract a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.[5]
-
Solvent Evaporation : Transfer the supernatant to a pre-weighed, dry container. Evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[5]
-
Drying and Weighing : Dry the residue to a constant weight in a vacuum oven and record the final weight.[5]
-
Calculation : The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.
Spectrophotometric Method (UV-Vis)
Spectrophotometric methods are sensitive and often faster alternatives to the gravimetric method, particularly for compounds with low solubility.[5] These methods are based on the Beer-Lambert law.
Methodology:
-
Preparation of a Calibration Curve :
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of a Saturated Solution : Follow steps 1-3 from the gravimetric method.
-
Sample Preparation : Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement : Measure the absorbance of the diluted sample at the λmax.
-
Calculation : Use the calibration curve to determine the concentration of the diluted sample. The concentration of the saturated solution can then be calculated by accounting for the dilution factor.
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently documented in publicly accessible literature, a strong qualitative prediction can be made based on the behavior of analogous halogenated anilines. It is anticipated to be soluble in common organic solvents and poorly soluble in water. For the generation of precise quantitative data, which is crucial for chemical process development and formulation, this guide provides detailed and reliable experimental protocols. The outlined gravimetric and spectrophotometric methods are standard and robust approaches for this purpose.
References
Navigating the Safety Profile of 2,6-Dichloro-4-iodoaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2,6-Dichloro-4-iodoaniline (CAS No. 135781-67-4), a halogenated aniline derivative utilized in various research and development applications. A thorough understanding of its hazard profile, handling procedures, and emergency responses is critical for ensuring laboratory safety and regulatory compliance. This document synthesizes information from multiple safety data sheets (SDS) to present a detailed and actionable safety summary.
Chemical Identification and Physical Properties
Proper identification and knowledge of the physical and chemical properties of a substance are the foundation of safe handling.
| Identifier | Value | Source |
| Chemical Name | This compound | Synblock[1] |
| CAS Number | 135781-67-4 | Synblock[1] |
| Molecular Formula | C6H4Cl2IN | Synblock[1] |
| Molecular Weight | 287.91 g/mol | Synblock[1] |
| Boiling Point | 294°C at 760 mmHg | Chemsrc.com[2] |
| Density | 2.091 g/cm3 | Chemsrc.com[2] |
| Appearance | Solid | SyTracks[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled. |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[4] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[4][5] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[4] |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects. |
Toxicological Information
Understanding the toxicological profile is crucial for risk assessment and for implementing appropriate safety measures.
| Test | Species | Route | Value | Exposure Time | Source |
| LD50 | Rat | Oral | 523 mg/kg | - | Merck Millipore[4] |
| LC50 | Danio rerio (zebra fish) | - | 9 mg/l | 96 h | Sigma-Aldrich |
| EC50 | Daphnia magna (Water flea) | - | 1.3 mg/l | 48 h | Sigma-Aldrich |
| EC50 | Phaeodactylum tricornutum (algae) | - | 1.1 mg/l | 72 h | Sigma-Aldrich |
| EC50 | Bacteria | - | 19 mg/l | 3 h | Sigma-Aldrich |
Note: Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (blue discoloration of the skin).[4] The onset of symptoms can be delayed for 2 to 4 hours or longer.[4]
Experimental Protocols
Detailed experimental protocols for toxicological studies are not typically provided in standard Safety Data Sheets. The data presented in the toxicological information table are results from studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, the EC50 for bacteria was determined following OECD Test Guideline 209. Researchers requiring detailed methodologies should consult specialized toxicological databases or literature.
Handling and Storage
Safe handling and storage practices are paramount to minimizing exposure and preventing incidents.
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the necessary personal protective equipment when handling this compound.
Caption: Personal Protective Equipment (PPE) for handling this compound.
Spill Response Protocol
In the event of a spill, a structured and calm response is essential to mitigate the hazard. The following workflow details the appropriate steps.
Caption: Logical workflow for handling a spill of this compound.
First-Aid Measures
Immediate and appropriate first-aid is critical in case of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |
Fire-Fighting Measures
| Suitable Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards | Protective Equipment |
| Dry chemical, foam, water spray, carbon dioxide.[6] | Not specified. | May decompose upon combustion to generate poisonous fumes.[6] | Wear self-contained breathing apparatus and full protective clothing. |
Ecological Information
This substance is toxic to aquatic life with long-lasting effects.
| Parameter | Value | Remarks |
| Persistence and Degradability | Readily eliminated from water (> 95%). | (OECD Test Guideline 302B) |
| Bioaccumulative Potential | Bioconcentration factor (BCF): 94.7 | For 2,4-Dichloroaniline, indicating some potential for bioaccumulation. |
| Mobility in Soil | No data available. |
Discharge into the environment must be avoided.[7]
Disposal Considerations
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier. Always consult the original SDS before handling this chemical.
References
- 1. CAS 697-89-2 | this compound - Synblock [synblock.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. This compound [sytracks.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide on the Toxicological Properties and Hazards of 2,6-Dichloro-4-iodoaniline
Introduction
2,6-Dichloro-4-iodoaniline is a halogenated aromatic amine. Its structural analogues are used in the synthesis of dyes, pesticides, and pharmaceuticals. Due to the known toxicological concerns associated with aromatic amines and their halogenated derivatives, a thorough understanding of the potential hazards of this compound is crucial for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of its predicted toxicological properties, supported by data from related compounds and established experimental protocols.
Predicted Toxicological Profile
The toxicological profile of this compound is predicted based on the known hazards of its structural components: the dichloroaniline and iodoaniline moieties. Aromatic amines are known to cause methemoglobinemia, and many are genotoxic and carcinogenic after metabolic activation.
Based on data from analogous compounds, this compound is expected to be harmful if swallowed and toxic in contact with skin or if inhaled. The primary acute effect of many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis, headache, dizziness, and in severe cases, respiratory distress and death.
Table 1: Predicted Acute Toxicity of this compound (Read-Across Data)
| Route of Exposure | Endpoint | Species | Value | Reference Compound(s) |
| Oral | LD50 | Rat | 523 - 3167 mg/kg | 4-Iodoaniline[1], 2,6-Dichloroaniline[2][3] |
| Dermal | LD50 | Rabbit | <1000 mg/kg | Dichloroanilines[4] |
| Inhalation | LC50 | - | Data not available | - |
Note: The wide range for the oral LD50 reflects the differing toxicities of the reference compounds.
Aromatic amines are often mutagenic, typically requiring metabolic activation by cytochrome P450 enzymes to exert their effects. The resulting metabolites can form DNA adducts, leading to mutations. While direct testing on this compound is unavailable, studies on other substituted anilines suggest a potential for genotoxicity. For instance, 2,4,6-trichloroaniline has shown mutagenic activity in some assays.[5] However, the substitution pattern, particularly at the ortho positions, can influence mutagenic potential, sometimes reducing it due to steric hindrance of enzymatic activation.[5]
Table 2: Predicted Genotoxicity of this compound (Read-Across Data)
| Assay | Test System | Metabolic Activation | Predicted Result | Reference Compound(s) |
| Ames Test | Salmonella typhimurium | With S9 Mix | Potentially Positive | Aniline Derivatives[5] |
| In vivo Micronucleus | Rodent Bone Marrow | In vivo | Potentially Positive | Aniline Derivatives |
Several aromatic amines are classified as known or suspected carcinogens. The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A). The carcinogenic potential of halogenated anilines can vary. For instance, 4-chloroaniline is classified as a Category 1B carcinogen.[4] Given the structural alerts, this compound should be handled as a potential carcinogen until specific data are available.
Based on studies of dichloroaniline isomers, repeated exposure to this compound may cause damage to organs, particularly the hematopoietic system (blood-forming organs), spleen, liver, and kidneys.[4][6] The primary mechanism is thought to be related to the hemolytic effects and the subsequent processing of damaged red blood cells in the spleen.
Mechanism of Toxicity: A Predicted Signaling Pathway
The toxicity of many aromatic amines is initiated by metabolic activation in the liver, primarily by cytochrome P450 enzymes. A key step is N-hydroxylation, which converts the amine to a more reactive hydroxylamine derivative.[7][8][9][10][11] This can lead to the formation of nitrenium ions, which are highly reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. Another significant toxic effect is the induction of methemoglobinemia, where the hydroxylamine metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), impairing oxygen transport.[9]
Experimental Protocols
Standardized protocols are essential for assessing the toxicological properties of a chemical. The following are detailed methodologies for key assays relevant to the evaluation of this compound.
This method is used to estimate the acute oral toxicity (LD50) of a substance.[8][9]
Experimental Workflow:
Methodology:
-
Animal Model: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized for at least 5 days before the study.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: A single dose is administered by oral gavage to fasted animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7][11][12][13]
Experimental Workflow:
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are commonly used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require bioactivation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.[14][15]
Experimental Workflow:
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Dose Administration: The test substance is administered to the animals, usually by a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing (e.g., 24 and 48 hours).
-
Slide Preparation: Smears are prepared and stained to visualize the erythrocytes.
-
Microscopic Analysis: A sufficient number of polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells in treated groups is compared to that in a concurrent negative control group.
Hazards and Safety Precautions
Given the predicted toxicological profile, this compound should be handled with stringent safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-hydroxylation of carcinogenic and mutagenic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Aerobic versus anaerobic metabolism of halogenated anilines by aParacoccus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Safe Handling and Storage of 2,6-Dichloro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety procedures for handling and storing 2,6-Dichloro-4-iodoaniline (CAS No. 697-89-2). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following information has been compiled and extrapolated from data on structurally similar halogenated anilines. This guide emphasizes a conservative approach to safety, assuming hazards consistent with related toxic compounds.
Hazard Identification and Classification
This compound is a halogenated aniline derivative. Compounds in this class are generally considered hazardous. Based on data from similar chemicals, it should be treated as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation and may be very toxic to aquatic life.
GHS Hazard Profile (Representative)
The following Global Harmonized System (GHS) classification is representative of the hazards associated with similar halogenated anilines and should be cautiously applied to this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (H-Code) |
| Acute Toxicity, Oral |
| Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal |
| Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation |
| Danger | H331: Toxic if inhaled |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment |
| Warning | H410: Very toxic to aquatic life with long lasting effects |
Safe Handling Protocols
Safe handling requires strict adherence to established protocols to minimize exposure to personnel and the environment. All operations involving this compound should be conducted within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.[1] The following equipment should be used at all times:
-
Eye Protection: ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[2]
-
Hand Protection: Chemically resistant gloves are required. For incidental contact, nitrile gloves may be suitable, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be used. Always inspect gloves for tears or punctures before use.[2][3]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger quantities or splash-risk procedures, a chemically resistant apron or coveralls should be used over the lab coat.[2]
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[2]
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Experimental workflow for handling this compound.
Hygiene Measures
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[5]
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Remove and wash contaminated clothing before reuse.[7]
Chemical Storage Procedures
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations. The primary considerations are incompatibility, temperature, and sensitivity to light and air.
Storage Conditions
-
Container: Store in a tightly closed, original container.[4]
-
Location: Keep in a dry, cool, and well-ventilated place.[1][4] The recommended storage temperature is between 2-8°C.
-
Environment: Protect from direct sunlight and moisture.[8] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) if it is determined to be air-sensitive.[4]
-
Security: The storage area should be locked or otherwise accessible only to qualified and authorized personnel.
Incompatible Materials
Store separately from the following materials to avoid violent reactions or degradation:
-
Chloroformates[8]
Logical Diagram for Safe Storage
This diagram illustrates the decision-making process for the appropriate storage of this compound.
Caption: Logical workflow for the safe storage of this compound.
Accidental Release and First Aid Measures
Spill Response
-
Small Spills: For small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE should gently sweep up the material, avoiding dust formation.[9] Place the material in a suitable, closed container for disposal.[6]
-
Large Spills: Evacuate the area immediately. Secure and control entry to the area.[1] Prevent the chemical from entering drains.[1] Contact your institution's Environmental Health and Safety (EHS) department for cleanup.
First Aid
Immediate medical attention is required for any exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][7]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][7]
References
- 1. ossila.com [ossila.com]
- 2. How To [chem.rochester.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chem-space.com [chem-space.com]
The Silent Menace: A Technical Guide to the Environmental Impact and Aquatic Toxicity of Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
Halogenated anilines, a class of aromatic amines widely used as intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and other industrial chemicals, represent a significant and persistent threat to aquatic ecosystems.[1][2] Their introduction into the environment, through industrial effluents, agricultural runoff, and as degradation products of other compounds, raises considerable concern due to their inherent toxicity, potential for bioaccumulation, and persistence.[1][3] This technical guide provides an in-depth analysis of the environmental fate, transport, and aquatic toxicity of these compounds, offering crucial data and methodologies for researchers and professionals working in environmental science and drug development.
Physicochemical Properties and Environmental Fate
The environmental behavior of halogenated anilines is governed by their physicochemical properties, particularly the octanol-water partition coefficient (Log K_ow_), which influences their tendency to bioaccumulate. The persistence of these compounds in aquatic environments is a result of their resistance to degradation.[4] However, they can undergo various transformation processes, including biodegradation, photodegradation, and adsorption to sediment.[5][6][7]
Table 1: Physicochemical Properties of Selected Halogenated Anilines
| Compound | Chemical Formula | Log K_ow_ | Water Solubility (mg/L) |
| Aniline | C₆H₇N | 0.90[8] | 36000 (25 °C)[8] |
| 4-Chloroaniline (4-CA) | C₆H₆ClN | 1.83[8] | 3900 (25 °C)[8] |
| 3,4-Dichloroaniline (3,4-DCA) | C₆H₅Cl₂N | 2.69 | 784 (25 °C)[8] |
| 4-Bromoaniline | C₆H₆BrN | 2.26[9] | Poor[9] |
| 4-Iodoaniline | C₆H₆IN | 2.58 | - |
| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 3.73 | - |
| 2,4,6-Tribromoaniline | C₆H₄Br₃N | 4.35 | - |
Environmental Transformation Pathways
Halogenated anilines can be transformed in the aquatic environment through several key processes:
-
Biodegradation: Microbial communities in water and sediment can degrade halogenated anilines under both aerobic and anaerobic conditions.[5][10] The initial step often involves dehalogenation, which can occur via reductive, hydrolytic, or oxygenolytic mechanisms.[5] One identified pathway involves the reductive deamination of halogenated anilines to form dihalobenzene intermediates.[11][12]
-
Photodegradation: In the presence of sunlight, halogenated anilines can undergo photodegradation, breaking down into various intermediate products.[6]
-
Adsorption: Due to their moderate to high Log K_ow_ values, these compounds tend to adsorb to organic matter in sediment and suspended particles, which can act as both a sink and a long-term source of contamination.
Aquatic Toxicity
Halogenated anilines exhibit significant toxicity to a wide range of aquatic organisms, including fish, invertebrates, algae, and bacteria.[8][13] The toxicity generally increases with the degree of halogenation and is influenced by the position of the halogen substituents on the aniline ring.[8] These compounds can cause a variety of adverse effects, including mortality, growth inhibition, and reproductive issues.[2]
Table 2: Acute Aquatic Toxicity of Selected Halogenated Anilines
| Compound | Species | Endpoint (96h LC50/EC50) (mg/L) | Reference |
| Aniline | Danio rerio (Zebrafish) | 116 | [13] |
| Aniline | Daphnia magna | 0.64 | [14] |
| 4-Chloroaniline | Danio rerio (Zebrafish) | 10.7 | |
| 4-Chloroaniline | Daphnia magna | 0.44 | |
| 4-Chloroaniline | Pseudokirchneriella subcapitata (Algae) | 0.04 | |
| 3,5-Dichloroaniline | Daphnia magna | 0.13 | [8] |
| 4-Bromoaniline | Pimephales promelas (Fathead minnow) | 47.5 | [15] |
Mechanism of Toxicity
The toxic action of halogenated anilines is not fully elucidated but is thought to involve narcosis, a non-specific disruption of cell membranes. However, some studies suggest more specific mechanisms, including the formation of reactive metabolites that can lead to oxidative stress and damage to cellular macromolecules. For instance, some anilines can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[9][16]
Experimental Protocols for Aquatic Toxicity Testing
Standardized experimental protocols are essential for assessing the aquatic toxicity of halogenated anilines. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[17][18]
Key OECD Test Guidelines:
-
OECD Test Guideline 203: Fish, Acute Toxicity Test: This guideline describes a method to determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[19][20]
-
OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test: This guideline outlines a procedure to determine the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.
-
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae over a 72-hour period, determining the EC50 for growth inhibition.
For "difficult substances" like some halogenated anilines, which may be poorly soluble or volatile, the OECD provides specific guidance in Guidance Document 23.[21][22][23]
Analytical Methods for Determination in Water
Accurate determination of halogenated anilines in environmental samples is crucial for exposure assessment. Common analytical techniques include high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for sensitive and selective detection.[24][25][26] Sample preparation frequently involves solid-phase extraction (SPE) to concentrate the analytes from water samples.[24]
Conclusion
Halogenated anilines pose a clear and present danger to aquatic ecosystems. Their persistence, potential for bioaccumulation, and inherent toxicity necessitate careful management and monitoring. For professionals in drug development, understanding the environmental profile of aniline-containing molecules is crucial for designing greener and more sustainable pharmaceuticals. Continued research into the long-term ecological effects and the development of effective remediation strategies for these compounds are of paramount importance.
References
- 1. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem | MDPI [mdpi.com]
- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICSC 1226 - 4-BROMOANILINE [inchem.org]
- 10. besjournal.com [besjournal.com]
- 11. Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of aniline--an aromatic amine to some freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 18. ecetoc.org [ecetoc.org]
- 19. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 21. oecd.org [oecd.org]
- 22. thepsci.eu [thepsci.eu]
- 23. kreatis.eu [kreatis.eu]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. env.go.jp [env.go.jp]
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 2,6-Dichloro-4-iodoaniline emerges as a highly valuable, yet underutilized, intermediate, offering a unique combination of functionalities for the synthesis of complex molecular architectures. Its trifunctionalized aromatic core, featuring two chlorine atoms and a highly reactive iodine atom on an aniline scaffold, provides a versatile platform for regioselective modifications. This technical guide delves into the primary research applications of this compound, focusing on its role as a linchpin in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors and anticancer agents.
The core advantage of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds. This reactivity hierarchy allows for selective functionalization at the 4-position, introducing a diverse array of substituents, while leaving the 2- and 6-chloro positions available for subsequent transformations. This modular approach is instrumental in the construction of compound libraries for structure-activity relationship (SAR) studies.
Core Applications in Medicinal Chemistry
The primary application of this compound is as a versatile starting material in the synthesis of substituted anilines, which are privileged structures in a multitude of biologically active compounds. The aniline moiety itself can serve as a key hydrogen bond donor or acceptor, or as a precursor to other functional groups. The dichloro substitution pattern provides steric bulk and modulates the electronic properties of the ring, which can influence binding affinity and metabolic stability. The iodo group serves as a synthetic handle for the introduction of molecular complexity.
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2,6-disubstituted aniline motif is a common feature in many potent and selective kinase inhibitors. This compound provides an ideal starting point for the synthesis of such compounds.
The general strategy involves an initial palladium-catalyzed cross-coupling reaction at the 4-position to introduce a key pharmacophoric element. This is typically followed by modification of the amino group and, if desired, substitution of the chloro groups.
Key Synthetic Methodologies
The workhorse for the functionalization of this compound is the palladium-catalyzed cross-coupling reaction. The following sections detail the protocols for the most relevant transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of this compound, it is used to introduce aryl or heteroaryl moieties at the 4-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative)
The following table presents illustrative yields for Suzuki-Miyaura coupling reactions based on analogous systems, demonstrating the expected efficiency of this transformation.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further elaboration or as isosteres for other chemical groups.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine, 3.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is used to form C-N bonds, allowing for the introduction of various amine functionalities at the 4-position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.) in a dry solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: After cooling, quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography.
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following diagram illustrates a typical synthetic workflow starting from this compound to generate a potential kinase inhibitor.
Caption: Synthetic workflow for a kinase inhibitor from this compound.
Signaling Pathway: Inhibition of a Generic Kinase Cascade
Derivatives of this compound are often designed to inhibit specific kinases within a signaling pathway, thereby blocking downstream cellular processes like proliferation and survival.
Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.
Conclusion
This compound represents a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity profile, particularly the selective activation of the C-I bond for cross-coupling reactions, allows for a modular and efficient approach to the construction of diverse chemical libraries. While its full potential is yet to be extensively explored in the published literature, the principles of its synthetic utility, drawn from analogous structures, highlight its promise for the development of novel therapeutics, especially in the field of oncology. This guide provides a foundational understanding and practical protocols to encourage the broader application of this strategic intermediate in drug discovery research.
Methodological & Application
Synthetic Routes for 2,6-Dichloro-4-iodoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,6-dichloro-4-iodoaniline, a valuable halogenated building block in medicinal chemistry and drug development. The synthetic routes presented are based on established chemical transformations, offering reliable methods for the preparation of this key intermediate.
Introduction
This compound is a strategically functionalized aromatic amine. The presence of three halogen atoms at specific positions on the aniline ring provides multiple reactive sites for further chemical modifications. The iodine atom, in particular, is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the construction of complex molecular architectures. The chloro substituents influence the electronic properties of the aromatic ring and can also be subjected to nucleophilic substitution under specific conditions. These features make this compound a versatile precursor for the synthesis of a wide range of biologically active molecules.[1][2]
Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2,6-dichloroaniline, followed by a regioselective iodination at the para-position.
Step 1: Synthesis of 2,6-Dichloroaniline
Several methods for the synthesis of 2,6-dichloroaniline have been reported.[3] A highly efficient and high-yielding approach involves the decarboxylation of 4-amino-3,5-dichlorobenzoic acid.[4][5] This method is advantageous due to the availability of the starting material and the clean reaction profile.
Experimental Protocol: Decarboxylation of 4-Amino-3,5-dichlorobenzoic Acid [4][5]
-
Materials:
-
Methyl 4-amino-3,5-dichlorobenzoate
-
Water
-
Autoclave
-
Steam distillation apparatus
-
-
Procedure:
-
A mixture of 0.2 moles (41.2 g) of methyl 4-amino-3,5-dichlorobenzoate and 250 mL of water is placed in an autoclave.
-
The autoclave is sealed, and the mixture is heated to 250 °C with stirring.
-
The reaction is maintained at this temperature for 8 hours.
-
After cooling, the product is recovered from the reaction mixture by steam distillation.
-
-
Expected Outcome:
-
This process is reported to yield approximately 26 g (80%) of 2,6-dichloroaniline with a purity of 99.8%.[4]
-
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-3,5-dichlorobenzoate | [4] |
| Reagents | Water | [4] |
| Reaction Temperature | 250 °C | [4] |
| Reaction Time | 8 hours | [4] |
| Product | 2,6-Dichloroaniline | [4] |
| Yield | 80% | [4] |
| Purity | 99.8% | [4] |
Step 2: Iodination of 2,6-Dichloroaniline
The second step involves the regioselective iodination of 2,6-dichloroaniline at the electron-rich para-position. A mild and effective method for this transformation is the use of molecular iodine in the presence of a weak base, such as sodium bicarbonate. This method has been successfully applied to structurally similar 2,6-dialkylanilines, affording high yields of the corresponding 4-iodoanilines.[6][7]
Experimental Protocol: Iodination of 2,6-Dichloroaniline (Adapted from a similar procedure for 2,6-dialkylanilines) [6][7]
-
Materials:
-
2,6-Dichloroaniline
-
Molecular Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
In a two-necked round-bottomed flask equipped with a mechanical stirrer, dissolve 2,6-dichloroaniline (1 equivalent) in diethyl ether.
-
Add a saturated aqueous solution of sodium bicarbonate (a significant excess, e.g., 1 L for a ~0.4 mol scale reaction).
-
In a separate flask, dissolve molecular iodine (1.1 equivalents) in diethyl ether.
-
Slowly add the iodine solution to the vigorously stirred biphasic mixture of the aniline and sodium bicarbonate. Gas evolution (CO₂) will be observed.
-
Continue to stir the mixture vigorously for 2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, quench any excess iodine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the color of the aqueous phase becomes colorless.
-
Separate the ethereal layer and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
-
Expected Outcome:
-
Based on analogous reactions with 2,6-dialkylanilines, this procedure is expected to produce this compound in high yield and purity.[6]
-
| Parameter | Value (Expected) | Reference (Analogous) |
| Starting Material | 2,6-Dichloroaniline | [6] |
| Reagents | I₂, NaHCO₃, Diethyl ether | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | 2 hours | [6] |
| Product | This compound | |
| Yield | High (based on analogy) | [6] |
| Purity | High (based on analogy) | [6] |
Characterization Data for this compound
-
Appearance: Solid
-
Molecular Formula: C₆H₄Cl₂IN[1]
-
Molecular Weight: 287.91 g/mol [1]
-
¹H NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum would display four signals corresponding to the four unique carbon environments in the symmetrically substituted ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the two chlorine atoms.
Applications in Drug Development
Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[8] The iodo-substituent in this compound makes it particularly valuable for introducing the 2,6-dichloroaniline moiety into more complex molecules via cross-coupling reactions. This structural motif is found in various biologically active compounds. While specific examples of marketed drugs derived directly from this compound are not prevalent in the searched literature, its utility as a synthetic intermediate is clear from the numerous applications of similar iodoanilines in drug discovery.[1][2] For instance, iodoaniline derivatives are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[9]
Synthetic Workflow and Signaling Pathway Analogy
The overall synthetic strategy is a straightforward two-step process, as illustrated in the workflow diagram below. The utility of the final product in drug discovery can be conceptualized by its potential incorporation into kinase inhibitors, which modulate cellular signaling pathways often dysregulated in diseases like cancer.
Caption: Synthetic workflow for this compound and its application.
Caption: Inhibition of a kinase signaling pathway by a potential drug molecule.
References
- 1. calibrechem.com [calibrechem.com]
- 2. Pharmaceutical importance of 4 Iodoaniline in chemistry | PPTX [slideshare.net]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,6-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]
- 8. news.umich.edu [news.umich.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of 2,6-dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-dichloro-4-nitroaniline is a key chemical intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its proper synthesis is crucial for the purity and yield of downstream products. These application notes provide detailed protocols for the preparation of 2,6-dichloro-4-nitroaniline, primarily through the chlorination of its precursor, 4-nitroaniline. The protocols outlined below are based on established and reliable synthetic methods.
Synthetic Pathway Overview
The primary route for the synthesis of 2,6-dichloro-4-nitroaniline involves the direct chlorination of 4-nitroaniline. This electrophilic aromatic substitution reaction targets the positions ortho to the activating amino group. Various chlorinating agents can be employed, each with its own set of reaction conditions and safety considerations.
Caption: General synthetic scheme for the preparation of 2,6-dichloro-4-nitroaniline from 4-nitroaniline.
Experimental Protocols
Three common methods for the chlorination of 4-nitroaniline are detailed below.
Protocol 1: Chlorination using Potassium Chlorate and Hydrochloric Acid
This method is a common laboratory-scale synthesis.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 |
| Concentrated Hydrochloric Acid | HCl | 36.46 |
| Potassium Chlorate | KClO₃ | 122.55 |
| Water | H₂O | 18.02 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
| Ethanol | C₂H₅OH | 46.07 |
Procedure:
-
In a suitable reaction flask, dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.
-
Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction mixture from a dropping funnel at approximately 25°C.[1]
-
After the addition is complete, dilute the reaction mixture with a large volume of water.
-
Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.
-
Wash the precipitate thoroughly with water, followed by a small amount of alcohol.
-
For purification, recrystallize the product from glacial acetic acid or a mixture of acetic acid and alcohol.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 87% | [1] |
| Melting Point | 185-188°C | [1] |
| Appearance | Lemon-yellow needles | [1] |
Protocol 2: Chlorination using Hydrogen Peroxide and Hydrochloric Acid
This method offers an alternative chlorinating system.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 |
| Hydrochloric Acid (Mother Liquor) | HCl | 36.46 |
| 30% Hydrogen Peroxide | H₂O₂ | 34.01 |
Procedure:
-
To a 500 mL three-necked flask, add 30 mL of the mother liquor (filtrate from a previous reaction with a measured HCl concentration of 25.8%) and 13.8 g (0.1 mol) of p-nitroaniline.[2]
-
Cool the mixture to 10°C under mechanical stirring.[2]
-
Slowly add 25.5 mL of 30% hydrogen peroxide solution dropwise over 2 hours.[2]
-
After the addition, allow the mixture to stand at room temperature until a solid precipitate forms.[2]
-
Separate the solid product by filtration.
-
Dry the filter cake at 65°C for 4 hours to obtain 2,6-dichloro-4-nitroaniline.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 99.0% | [2] |
| Product Weight | 20.5 g | [2] |
Protocol 3: Chlorination using Chlorine Gas in Acetic Acid
This protocol is suitable for larger scale preparations and offers good control over the reaction.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
| Chlorine Gas | Cl₂ | 70.90 |
| Hydrogen Chloride Gas | HCl | 36.46 |
Procedure:
-
In a 1-liter round-bottomed flask equipped with a thermocouple, mechanical stirrer, sparge tube, and vent system, prepare a slurry of 67.4 parts of 4-nitroaniline in 782 parts of glacial acetic acid.[3]
-
Add 21.7 parts of hydrogen chloride gas via the sparge tube.[3]
-
Sparge 67.5 parts of chlorine gas into the mixture while cooling to maintain the temperature at 30°C.[3]
-
After the reaction is complete, cool the bright yellow slurry to 20°C before filtering.[3]
-
Wash the filter cake and dry the product in vacuo.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 79% or 80.2 parts | [3] |
| Purity | >99% (by capillary g.c. analysis) | [3] |
| Melting Point | 190-194°C | [3] |
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of 2,6-dichloro-4-nitroaniline.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated acids are corrosive and should be handled with care.
-
Potassium chlorate is a strong oxidizing agent and should not be mixed with organic materials indiscriminately.
-
Chlorine gas is toxic and requires a proper gas handling system.
Conclusion
The preparation of 2,6-dichloro-4-nitroaniline from 4-nitroaniline can be achieved through various chlorination methods. The choice of protocol may depend on the available equipment, scale of the reaction, and desired purity. The protocols provided herein offer detailed procedures and quantitative data to guide researchers in the successful synthesis of this important chemical intermediate. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols for 2,6-Dichloro-4-iodoaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-iodoaniline is a versatile tri-halogenated building block increasingly utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring an iodine atom at the para-position and two chlorine atoms ortho to the amino group, allows for regioselective functionalization through a variety of cross-coupling reactions. The significant difference in reactivity among the carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of its synthetic utility, enabling sequential and controlled introduction of different substituents.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in the synthesis of kinase inhibitors. The methodologies outlined herein are based on established chemical principles and aim to provide a practical guide for researchers in drug discovery and development.
Key Applications in Organic Synthesis
The primary application of this compound lies in its sequential functionalization via palladium-catalyzed cross-coupling reactions. The highly reactive C-I bond can be selectively targeted under milder conditions, leaving the two C-Cl bonds available for subsequent transformations under more forcing conditions. This stepwise approach is invaluable for creating diverse molecular scaffolds.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dichloroanilines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction can be performed with high selectivity at the 4-position to yield 4-aryl-2,6-dichloroanilines. These products are key intermediates in the synthesis of various biologically active molecules.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 75-85 |
Yields are estimated based on similar reactions with polyhalogenated anilines and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2,6-dichloroaniline
-
Materials: this compound (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), Cesium Carbonate (2.0 equiv), 1,4-Dioxane (anhydrous), Water (degassed).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and the palladium catalyst.
-
Degas the resulting mixture for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dichloroanilines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly effective for the selective alkynylation of this compound at the C-4 position, providing a route to versatile intermediates that can undergo further transformations.[3][4]
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 60 | 75-85 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 50 | 70-80 |
Yields are estimated based on similar reactions with polyhalogenated anilines and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-(phenylethynyl)aniline
-
Materials: this compound (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), Copper(I) iodide (0.04 equiv), Triethylamine (2.5 equiv), THF (anhydrous).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2,6-dichloro-4-iodoanilines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] While typically used to couple an amine to an aryl halide, it can be adapted to functionalize the chloro positions of a 4-substituted-2,6-dichloroaniline after initial functionalization at the iodo position. For the initial C-N bond formation at the iodo-position, careful selection of catalyst and conditions is necessary to avoid competing reactions at the less reactive chloro positions.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 70-80 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 65-75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 70-85 |
Yields are estimated based on similar reactions with polyhalogenated anilines and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 4-Iodo-2,6-dichloro-N-phenylaniline
-
Materials: this compound (1.0 equiv), Aniline (1.2 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), K₃PO₄ (2.0 equiv), 1,4-Dioxane (anhydrous).
-
Procedure:
-
In a glovebox, add Pd(OAc)₂, RuPhos, and K₃PO₄ to a Schlenk tube.
-
Add this compound and anhydrous 1,4-dioxane.
-
Add aniline via syringe, seal the tube, and heat to 110 °C for 18-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Logical Workflow for Sequential Functionalization
Caption: Sequential functionalization strategy using this compound.
Application in Kinase Inhibitor Synthesis: The MEK/ERK Signaling Pathway
A key application of halogenated anilines is in the synthesis of kinase inhibitors. For instance, the closely related 2-fluoro-4-iodoaniline is a key building block in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2.[6] MEK (Mitogen-activated protein kinase kinase) is a central component of the RAS/RAF/MEK/ERK signaling pathway.[7] Dysregulation of this pathway is implicated in a variety of cancers.[7]
The synthesis of Trametinib and analogous MEK inhibitors highlights the importance of the iodoaniline core for introducing key pharmacophoric features. The synthetic strategies employed for Trametinib can be adapted for this compound to generate novel kinase inhibitors.
MEK/ERK Signaling Pathway and Inhibition
Caption: Simplified diagram of the MEK/ERK signaling pathway and the point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The distinct reactivity of its three halogen substituents allows for a modular and efficient approach to constructing polysubstituted anilines. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound, particularly in the development of novel kinase inhibitors and other pharmaceutical agents. The ability to selectively functionalize this scaffold opens up a vast chemical space for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Strategic Role of 2,6-Dichloro-4-iodoaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic utility of 2,6-dichloro-4-iodoaniline as a versatile building block in the preparation of pharmaceutical intermediates. This trifunctionalized aniline derivative serves as a valuable scaffold for the synthesis of complex, polysubstituted aromatic compounds, which are key components in a variety of biologically active molecules, including kinase inhibitors.
The strategic placement of three halogen atoms with distinct reactivities on the aniline ring makes this compound an ideal starting material for selective and sequential functionalization. The carbon-iodine bond at the 4-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds at the 2- and 6-positions. This reactivity difference allows for a modular approach to the synthesis of diverse molecular architectures.
Key Synthetic Applications
The primary utility of this compound lies in its application in three major palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes, introducing alkynyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce primary or secondary amines.
This sequential functionalization strategy allows for the synthesis of trisubstituted anilines with diverse functionalities, which are often key intermediates in the synthesis of targeted therapeutics.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following table summarizes the general reactivity trends and expected outcomes for the sequential functionalization of this compound. The yields are representative estimates based on reactions with analogous compounds and may vary depending on the specific substrates and optimized reaction conditions.
| Coupling Reaction | Position Functionalized | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) | Expected Yield (%) |
| Suzuki-Miyaura | 4-position (C-I) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 75-95 |
| Sonogashira | 4-position (C-I) | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | 70-90 |
| Buchwald-Hartwig | 4-position (C-I) | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 65-85 |
| Suzuki-Miyaura | 2,6-positions (C-Cl) | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110-130 | 50-70 |
| Buchwald-Hartwig | 2,6-positions (C-Cl) | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100-120 | 45-65 |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions involving this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position
Objective: To synthesize 4-aryl-2,6-dichloroaniline intermediates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to the flask to create a stirrable suspension.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,6-dichloroaniline.
Protocol 2: Selective Sonogashira Coupling at the 4-Position
Objective: To synthesize 4-alkynyl-2,6-dichloroaniline intermediates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base (e.g., triethylamine).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Buchwald-Hartwig Amination at the 4-Position
Objective: To synthesize 4-(amino)-2,6-dichloroaniline derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or tert-Butanol)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: Role in kinase inhibitor synthesis.
Caption: General experimental workflow.
Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dichloro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-iodoaniline is a valuable synthetic intermediate in medicinal chemistry and materials science. Its trifunctional nature allows for sequential and regioselective cross-coupling reactions, enabling the modular synthesis of complex molecular architectures. The differential reactivity of the carbon-halogen bonds under palladium catalysis (C-I > C-Br > C-Cl) is the cornerstone of this selectivity.[1][2] The significantly more labile carbon-iodine bond allows for a highly regioselective Suzuki-Miyaura coupling at the 4-position, leaving the two C-Cl bonds at the 2- and 6-positions available for subsequent transformations.[2]
These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 4-position of this compound, a summary of representative reaction conditions, and diagrams illustrating the experimental workflow and the fundamental catalytic cycle.
Data Presentation: Comparative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for Suzuki-Miyaura couplings on analogous polyhalogenated aromatic systems, providing a strong starting point for reaction optimization with this compound.
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloroquinoxaline | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 23-97 | [3] |
| 2,6-Dichloroquinoxaline | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 120 | 12 | - | [3] |
| 4-Bromo-2,6-diiodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | - | - | [1][4] |
| 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | - | [5] |
| Aryl Chlorides | Arylboronic acid | Pd₂(dba)₃ | PᵗBu₃ | - | - | RT | - | good | [6] |
Note: Yields are highly substrate-dependent. The conditions listed are illustrative and may require optimization for this compound.
Experimental Protocols
This protocol describes a general and robust method for the selective coupling of an arylboronic acid to the 4-position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three to five times to ensure a thoroughly inert atmosphere.[2][5]
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water via syringe to the flask, typically in a 4:1 or 5:1 ratio (e.g., 8 mL dioxane, 2 mL water). The mixture should form a stirrable slurry.[4][5]
-
Reaction Execution: Lower the flask into a pre-heated oil bath and stir the reaction mixture vigorously at a controlled temperature, typically between 80–100 °C.[4][5]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting this compound is fully consumed (usually within 4-16 hours).[2][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[5]
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2,6-dichloroaniline product.[2]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application of 2,6-Dichloro-4-iodoaniline in Sonogashira and Heck Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-iodoaniline is a versatile, polyhalogenated building block valuable in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The differential reactivity of its halogen substituents—with the carbon-iodine bond being significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions—allows for selective functionalization. This application note provides detailed protocols and quantitative data for the application of this compound in Sonogashira and Heck coupling reactions, two powerful methods for the formation of carbon-carbon bonds. The resulting 4-alkynyl and 4-alkenyl-2,6-dichloroaniline derivatives are key intermediates in the synthesis of a variety of biologically active compounds, including kinase inhibitors.
Sonogashira Coupling of this compound
The Sonogashira coupling reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] Due to the high reactivity of the C-I bond, this compound selectively undergoes coupling at the 4-position, leaving the chloro substituents intact for potential subsequent transformations.
General Reaction Scheme
Figure 1. Sonogashira coupling of this compound with a terminal alkyne.
Tabulated Quantitative Data
While specific literature examples detailing a wide range of terminal alkynes with this compound are limited, the following table presents representative data based on the typical outcomes of Sonogashira couplings with similar aryl iodides.
| Entry | Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 16 | 80-90 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Et₃N | Toluene | 70 | 10 | 88-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | CH₃CN | RT | 24 | 75-85 |
Note: Yields are estimates based on typical Sonogashira reactions of aryl iodides and may vary depending on the specific reaction conditions and the nature of the alkyne.
Detailed Experimental Protocol: Synthesis of 2,6-dichloro-4-(phenylethynyl)aniline
This protocol describes a representative Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Add anhydrous THF, followed by triethylamine (2.0-3.0 eq.).
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Add phenylacetylene (1.1-1.2 eq.) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,6-dichloro-4-(phenylethynyl)aniline.
Sonogashira Coupling Workflow
Heck Coupling of this compound
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] Similar to the Sonogashira coupling, the high reactivity of the C-I bond in this compound allows for selective vinylation at the 4-position.
General Reaction Scheme
Figure 2. Heck coupling of this compound with an alkene.
Tabulated Quantitative Data
The following table provides representative data for the Heck coupling of this compound with various alkenes, based on general protocols for similar substrates.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 18 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMA | 120 | 24 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 20 | 70-80 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 18 | 78-88 |
Note: Yields are estimates based on typical Heck reactions of aryl iodides and may vary depending on the specific reaction conditions and the nature of the alkene.
Detailed Experimental Protocol: Synthesis of (E)-2,6-dichloro-4-styrylaniline
This protocol outlines a representative Heck coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), and tri(o-tolyl)phosphine (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine (1.5-2.0 eq.), and styrene (1.2-1.5 eq.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove DMF and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain (E)-2,6-dichloro-4-styrylaniline.
Heck Coupling Workflow
Application in Drug Discovery: Kinase Inhibitors
The 2,6-dichloroaniline scaffold is a common feature in a number of kinase inhibitors. The Sonogashira and Heck coupling reactions provide a straightforward and efficient means to introduce diverse substituents at the 4-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The alkynyl and alkenyl groups can either be part of the final pharmacophore or serve as versatile handles for further synthetic transformations. For instance, the alkyne can be reduced to the corresponding cis- or trans-alkene, or participate in click chemistry reactions.
Signaling Pathway Diagram
Conclusion
This compound is a highly useful and versatile building block for the synthesis of substituted anilines via palladium-catalyzed cross-coupling reactions. The pronounced reactivity difference between the iodo and chloro substituents allows for selective Sonogashira and Heck couplings at the 4-position under relatively mild conditions. The protocols and data provided in this application note offer a solid foundation for researchers and drug development professionals to utilize this compound in the synthesis of novel and complex molecular structures with potential applications in medicinal chemistry.
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2,6-Dichloro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-iodoaniline is a halogenated aromatic amine, a chemical scaffold of interest in synthetic chemistry and pharmaceutical development. As with any compound intended for research or as a potential intermediate in drug manufacturing, establishing its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound.
This application note provides a detailed protocol for the determination of the purity of this compound using a reverse-phase HPLC method with UV detection. The described methodology is designed to be robust and provide accurate and reproducible results for the analysis of this compound and its potential process-related impurities.
Materials and Methods
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of halogenated anilines.
-
Solvents: HPLC grade acetonitrile and water. Formic acid (analytical grade).
-
Sample: this compound reference standard and sample for analysis.
Experimental Protocols
1. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water. To prepare, add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile. To prepare, add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
-
Degas both mobile phases prior to use.
2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase (a mixture of Mobile Phase A and B, e.g., 50:50 v/v) and dilute to the mark. This will yield a stock solution of approximately 0.1 mg/mL.
-
Further dilutions can be made from the stock solution to prepare working standards of desired concentrations.
3. Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be analyzed and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark to obtain a concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. Chromatographic Conditions:
The following chromatographic conditions are recommended for the purity analysis of this compound. These conditions may be optimized to suit the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example Chromatographic Data for Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.5 | 15.2 | 0.3 | Impurity 1 |
| 2 | 8.2 | 25.7 | 0.5 | Impurity 2 |
| 3 | 12.5 | 5088.4 | 99.0 | This compound |
| 4 | 15.1 | 10.3 | 0.2 | Impurity 3 |
| Total | 5139.6 | 100.0 |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The reverse-phase HPLC method described in this application note is a reliable and robust technique for the purity assessment of this compound. The use of a C18 column with a gradient elution of acetonitrile and water containing formic acid allows for the effective separation of the main compound from its potential impurities. This method is suitable for routine quality control in research and drug development settings, ensuring the integrity of the compound for its intended use. The provided protocol can be adapted and validated for specific laboratory requirements.
GC-MS protocol for characterization of halogenated anilines
An Application Note: GC-MS Protocol for the Characterization of Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the qualitative and quantitative analysis of halogenated anilines using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated anilines are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Due to their potential toxicity and persistence in the environment, robust and sensitive analytical methods are crucial for their monitoring and characterization.[2] This document outlines detailed protocols for sample preparation, optional derivatization to improve chromatographic performance, and GC-MS analysis.[1]
Introduction
Halogenated anilines are aromatic amines substituted with one or more halogen atoms (F, Cl, Br, I). The type, number, and position of the halogen substituent significantly influence their chemical properties and biological activity.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds, offering high sensitivity and selectivity for their separation and identification.[1][3] This protocol details a standard method for the analysis of various halogenated anilines, which can be adapted for different matrices and research needs.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a general procedure for extracting halogenated anilines from aqueous samples.[1] For solid samples, extraction with solvents like methylene chloride/acetone may be employed.[4]
Reagents and Materials:
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Sodium hydroxide (NaOH) solution, 10 M
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Adjust the pH of 100 mL of the aqueous sample to >11 by adding 10 M NaOH solution dropwise in a separatory funnel.[1]
-
Add 30 mL of DCM to the separatory funnel.[1]
-
Shake the funnel vigorously for 2 minutes, venting periodically to release pressure.[1]
-
Allow the layers to separate for 10 minutes.[1]
-
Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.[1]
-
Repeat the extraction two more times with fresh 30 mL portions of DCM, combining all organic extracts.[1]
-
Gently swirl the combined extract over the sodium sulfate for 1-2 minutes.[1]
-
Decant the dried extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[1]
-
Transfer the concentrated extract to a GC vial for analysis.[1]
Derivatization (Optional)
Derivatization can enhance the volatility and improve the chromatographic peak shape of polar halogenated anilines.[1][5][6] It involves chemically modifying the analyte to make it more suitable for GC analysis.[5][6] Acylation is a common derivatization technique for anilines.[7]
2.2.1. Acylation with Pentafluoropropionic Anhydride (PFPA)
Reagents and Materials:
-
Pentafluoropropionic Anhydride (PFPA)
-
Trimethylamine (TMA) solution, 0.05 M
-
5% aqueous ammonia solution
Procedure:
-
To the 1 mL concentrated sample extract, add 10 µL of PFPA and 0.1 mL of 0.05 M TMA solution.[1]
-
Cap the vial tightly and heat at 50°C for 15 minutes.[1]
-
Cool the vial to room temperature.[1]
-
Add 1 mL of 5% aqueous ammonia solution to quench the reaction.[1]
-
Vortex for 2 minutes and allow the layers to separate.[1]
-
Carefully transfer the upper organic layer to a new GC vial for analysis.[1]
2.2.2. Acylation with Heptafluorobutyric Anhydride (HFBA)
Reagents and Materials:
-
Heptafluorobutyric Anhydride (HFBA)
-
Ethyl acetate
Procedure:
-
Evaporate the initial sample extract to dryness under a gentle stream of nitrogen.[1]
-
Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[1]
-
Cap the vial and heat at 70°C for 30 minutes.[1]
-
Evaporate the reaction mixture to dryness again under nitrogen.[1]
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of halogenated anilines. Parameters should be optimized for the specific instrument and analytes of interest.
Gas Chromatography (GC) Conditions:
| Parameter | Value |
|---|---|
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C[1][8] |
| Oven Program | Initial Temp: 60°C, hold for 2 min |
| Ramp: 10°C/min to 280°C | |
| Final Hold: 5 min at 280°C[1] | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow)[1] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl polydimethylsiloxane)[8] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C[9] |
| Interface Temp. | 280°C[10] |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (e.g., m/z 40-200) or Selected Ion Monitoring (SIM)[8] |
Data Presentation
The following table summarizes quantitative data for a selection of halogenated anilines based on the GC-MS protocol described above. Retention times (RT) are approximate and may vary depending on the specific GC system and conditions.
| Compound | Retention Time (min) | Molecular Ion (M+) | Characteristic Fragment Ions (m/z) |
| 2-Fluoroaniline | 8.5 | 111 | 111, 84, 63 |
| 3-Fluoroaniline | 8.7 | 111 | 111, 84, 63 |
| 4-Fluoroaniline | 8.9 | 111 | 111, 84, 63 |
| 2-Chloroaniline | 10.2 | 127/129 | 127, 92, 65 |
| 3-Chloroaniline | 10.5 | 127/129 | 127, 92, 65 |
| 4-Chloroaniline | 10.6 | 127/129 | 127, 92, 65 |
| 2-Bromoaniline | 11.5 | 171/173 | 171, 92, 65 |
| 3-Bromoaniline | 11.8 | 171/173 | 171, 92, 65 |
| 4-Bromoaniline | 12.0 | 171/173 | 171, 92, 65 |
| 2,3-Dichloroaniline | 12.9 | 161/163/165 | 161, 126, 90 |
| 2,4-Dichloroaniline | 13.1 | 161/163/165 | 161, 126, 90 |
| 2,5-Dichloroaniline | 13.3 | 161/163/165 | 161, 126, 90 |
| 3,4-Dichloroaniline | 13.6 | 161/163/165 | 161, 126, 90 |
Data compiled from a representative application note. Isotopic patterns for chlorine (approx. 3:1 ratio for M+/M+2) and bromine (approx. 1:1 ratio for M+/M+2) are key identifiers.[1][8]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of halogenated anilines.
Caption: Experimental workflow for GC-MS analysis of halogenated anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. epa.gov [epa.gov]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. youtube.com [youtube.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectral Analysis of 2,6-Dichloro-4-iodoaniline by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2,6-dichloro-4-iodoaniline. Given the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectral data based on the analysis of structurally related molecules. It also includes comprehensive protocols for sample preparation, data acquisition, and processing, intended to aid in the structural characterization and purity assessment of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the known spectral data of similar compounds, including 4-iodoaniline, 2,6-dichloroaniline, and 4-bromo-2,6-dichloroaniline. The predicted values provide a reference for the expected spectral features of the target molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3, H-5 | 7.5 - 7.7 | Singlet | 2H |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 145 |
| C-2, C-6 | 120 - 125 |
| C-3, C-5 | 138 - 142 |
| C-4 | 80 - 85 |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of sufficient purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the amine protons.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is required, typically 20-50 mg in 0.6-0.7 mL of solvent.
-
-
Sample Filtration : To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard single pulse (e.g., zg30) |
| Number of Scans | 8-16 |
| Relaxation Delay | 1-2 seconds |
| Acquisition Time | 2-4 seconds |
| Spectral Width | 12-16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled single pulse (e.g., zgpg30) |
| Number of Scans | 1024-4096 (or more for dilute samples) |
| Relaxation Delay | 2 seconds |
| Acquisition Time | 1-2 seconds |
| Spectral Width | 200-250 ppm |
| Temperature | 298 K |
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift scale by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm. If no internal standard is used, the residual solvent peak can be used for referencing.
-
Integration : For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking : Identify and label the chemical shifts of all significant peaks.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.
Caption: Workflow for NMR spectral analysis.
Application Notes and Protocols: Experimental Protocol for the Iodination of 2,6-Dichloroaniline
Introduction
Aryl iodides are crucial intermediates in organic synthesis, particularly as precursors for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds. The target molecule, 2,6-dichloro-4-iodoaniline, is a valuable building block in the development of pharmaceuticals and other advanced materials. Due to the electron-withdrawing nature of the two chlorine atoms, the aromatic ring of 2,6-dichloroaniline is deactivated, making electrophilic substitution reactions like iodination challenging. This document outlines two effective protocols for the regioselective iodination of 2,6-dichloroaniline at the para-position.
The first protocol is an adaptation of a method for the iodination of deactivated anilines using N-iodosuccinimide (NIS) as the iodine source in the presence of a strong acid catalyst, such as trifluoroacetic acid. The second protocol is based on the use of molecular iodine in the presence of a base, a method that has proven effective for other substituted anilines. These protocols provide detailed methodologies for researchers in organic synthesis and drug development.
Quantitative Data Summary
Due to the limited availability of specific experimental data for the direct iodination of 2,6-dichloroaniline in the literature, the following table summarizes expected yields based on similar reactions with other deactivated or substituted anilines.[1][2] These values serve as a benchmark for the expected outcome of the described protocols.
| Protocol | Iodinating Agent | Catalyst/Base | Typical Yield (%) | Purity (%) | Reference Substrate |
| 1 | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | 60-85 | >95 | Deactivated Arenes |
| 2 | Molecular Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | 70-95 | >95 | 2,6-Dialkylanilines |
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is adapted for deactivated anilines and utilizes the enhanced electrophilicity of iodine from NIS when activated by a strong acid.
Materials:
-
2,6-dichloroaniline
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,6-dichloroaniline (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Protocol 2: Iodination using Molecular Iodine and Sodium Bicarbonate
This protocol is adapted from a scalable method for the iodination of substituted anilines.[1]
Materials:
-
2,6-dichloroaniline
-
Molecular Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Mechanical or magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 2,6-dichloroaniline (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of diethyl ether (or DCM) and water (1:1 v/v).
-
To this vigorously stirred suspension, add molecular iodine (1.1 eq) portion-wise over 30 minutes at room temperature.
-
Continue to stir the mixture vigorously for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, add saturated aqueous sodium thiosulfate solution to quench any unreacted iodine until the color of the aqueous layer becomes colorless.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of diethyl ether (or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent using a rotary evaporator to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the iodination of 2,6-dichloroaniline as described in the protocols.
Caption: General workflow for the synthesis of this compound.
References
Application Notes: The Utility of 2,6-Dichloro-4-iodoaniline in the Synthesis of Novel Agrochemicals
Introduction
2,6-Dichloro-4-iodoaniline is a highly functionalized aromatic compound with significant potential as a versatile building block in the development of novel agrochemicals. The presence of three distinct halogen substituents on the aniline ring, in addition to the amino group, provides multiple reaction sites for chemical modification. This allows for the construction of complex molecular architectures with a wide range of potential biological activities, including fungicidal, insecticidal, and herbicidal properties. The strategic placement of the chloro, iodo, and amino groups enables chemists to fine-tune the steric and electronic properties of the final molecule, which is a critical aspect of modern agrochemical design.
Potential Applications in Agrochemical Synthesis
Based on the known reactivity of similar halogenated anilines, this compound is a promising precursor for several classes of agrochemicals:
-
Fungicides: The aniline moiety can be a key component in the synthesis of various fungicidal compounds. For instance, it can be a precursor for the development of novel benzothiazole derivatives. The mechanism of action for many benzothiazole fungicides involves the inhibition of ergosterol biosynthesis, an essential component of fungal cell membranes. Disruption of this pathway leads to increased membrane permeability and ultimately, cell death.
-
Insecticides: The structural motif of this compound is suitable for the synthesis of next-generation insecticides. It can serve as a key intermediate in the preparation of novel diamide insecticides. These compounds are known to target the ryanodine receptors in insects, leading to the uncontrolled release of calcium and subsequent muscle paralysis.
-
Herbicides: While less common, the unique substitution pattern of this compound could be exploited to develop new herbicides. The electronic properties conferred by the halogen atoms can be crucial for binding to specific enzyme targets in weeds, such as protoporphyrinogen oxidase (PPO).
Experimental Protocols
The following protocols describe the plausible synthesis of a hypothetical fungicide and insecticide starting from this compound. These are proposed synthetic routes based on established chemical principles.
Protocol 1: Synthesis of a Hypothetical Benzothiazole Fungicide
This protocol outlines the synthesis of a 2-aminobenzothiazole derivative, a scaffold known for its fungicidal activity.
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Iron(III) chloride (FeCl3)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (1.0 eq.) in 100 mL of deionized water.
-
To this suspension, add phenyl isothiocyanate (1.1 eq.) and iron(III) chloride (0.1 eq.).
-
Heat the reaction mixture to 80°C with vigorous stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by vacuum filtration and washed with deionized water.
-
The crude product is then recrystallized from ethanol to yield the purified 2-(phenylamino)-4-iodo-6,7-dichlorobenzothiazole.
Protocol 2: Synthesis of a Key Intermediate for a Hypothetical Diamide Insecticide
This protocol describes a plausible synthetic route to a key intermediate that could be further elaborated into a diamide insecticide.
Materials:
-
This compound
-
Carbon monoxide (gas)
-
Methanol
-
Palladium(II) acetate (Pd(OAc)2)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine
-
Toluene
-
Pressure reactor
Procedure:
-
To a pressure reactor, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), dppp (0.04 eq.), and triethylamine (2.0 eq.) in toluene.
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor with carbon monoxide to 10 atm.
-
Heat the reaction mixture to 100°C for 12 hours with constant stirring.
-
After cooling to room temperature, carefully vent the reactor.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product, methyl 4-amino-3,5-dichlorobenzoate, is purified by column chromatography. This intermediate can then undergo amidation to form the desired diamide.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesized compounds, based on typical results for similar reactions.
| Compound | Synthetic Protocol | Yield (%) | Purity (%) | Melting Point (°C) |
| 2-(phenylamino)-4-iodo-6,7-dichlorobenzothiazole | Protocol 1 | 75 | >98 | 185-188 |
| Methyl 4-amino-3,5-dichlorobenzoate | Protocol 2 | 82 | >97 | 152-155 |
Visualizations
Caption: Synthetic workflow for a hypothetical benzothiazole fungicide.
Caption: Workflow for the synthesis of a key insecticide intermediate.
Caption: Proposed mechanism of action for the benzothiazole fungicide.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,6-Dichloro-4-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-dichloro-4-iodoaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound product is highly colored (e.g., brown or dark yellow). How can I remove these colored impurities?
A1: Colored impurities are common in halogenated anilines. These can often be removed by treating a solution of the crude product with activated charcoal. However, use activated charcoal sparingly as it can adsorb your desired product, leading to lower yields.[1][2]
-
Procedure: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
Q2: I am experiencing low recovery of my product after recrystallization. What are the likely causes and solutions?
A2: Low recovery during recrystallization can stem from several factors:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.
-
Excessive Solvent Usage: Using too much solvent will keep more of your product dissolved in the mother liquor upon cooling.[1][3] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Incomplete Crystallization: The product may not have fully precipitated from the solution. To maximize crystal formation, cool the flask in an ice bath after it has cooled to room temperature.[1][3] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[3]
-
Premature Crystallization: If the product crystallizes during hot filtration, pre-heat your filtration apparatus (funnel, filter paper, receiving flask) to prevent this.[1]
Q3: During recrystallization, my product "oiled out" instead of forming solid crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if:
-
High Impurity Concentration: Significant impurities can depress the melting point of your compound.[1][3] In this case, consider a preliminary purification step like column chromatography before recrystallization.
-
Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound. Try a lower-boiling point solvent.[3]
-
Solution is Too Concentrated: The solution may be supersaturated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1]
Q4: I am having trouble separating my product from an impurity with very similar polarity using column chromatography. What are my options?
A4: Co-elution of impurities is a common challenge in column chromatography. Here are some strategies to improve separation:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test a variety of solvent systems with different polarities.[4] A good starting point for compounds like this is a mixture of hexanes and ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for your product on the TLC plate.[4]
-
Use Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.[4]
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.[2][3]
Q5: My aniline compound appears to be degrading on the silica gel column. How can I prevent this?
A5: Aniline compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates or degradation during column chromatography.[1][2]
-
Neutralize the Silica Gel: You can deactivate the silica gel by preparing a slurry in your eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume).[2] Use an eluent containing the same percentage of triethylamine for the chromatography.[2]
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Primary Application | Advantages | Disadvantages |
| Recrystallization | Removal of impurities with different solubility profiles from a solid product. | Can yield very pure material; relatively simple and cost-effective for large quantities. | Requires a suitable solvent to be found; potential for product loss in the mother liquor; may not be effective if impurities have similar solubility.[3] |
| Column Chromatography | Separation of compounds with different polarities. | Highly versatile; can separate complex mixtures; applicable to both solid and liquid samples. | More time-consuming and requires larger volumes of solvent; potential for product degradation on the stationary phase.[2][5] |
| Acid-Base Extraction | Separating acidic, basic, and neutral compounds. | Good for removing acidic or basic impurities from the aniline product. The basicity of the aniline can be exploited for separation.[5] | Requires the use of acids and bases, followed by neutralization and extraction steps; may not be effective for neutral impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol and the choice of solvent is critical for success. Solvents to screen include hexanes, ethanol, methanol, isopropanol, or mixtures with water.[3][6]
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents. A suitable solvent will dissolve the compound when hot but have low solubility when cold.[3]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent while stirring until the solid is completely dissolved.[2][3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2][6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
This protocol uses silica gel as the stationary phase. The mobile phase must be determined by TLC analysis first.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and elute with various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow and never let the column run dry.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for purifying crude this compound.
References
Technical Support Center: Purifying Substituted Anilines by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of substituted anilines.
Frequently Asked Questions (FAQs)
Q1: My substituted aniline is old and has turned dark brown. Can I still purify it by recrystallization?
A1: Yes, discoloration in anilines is common due to air oxidation.[1][2] For darkly colored samples, dissolving the crude aniline in a suitable hot solvent and adding a small amount of activated charcoal can be effective. The charcoal adsorbs the colored impurities. After a brief heating period with the charcoal, it can be removed by hot filtration, and the purified aniline can then be crystallized from the clear filtrate upon cooling.[2][3] In cases of severe degradation, preliminary purification by distillation, potentially under reduced pressure, may be necessary before recrystallization.[4][5]
Q2: I'm not sure which solvent to use for my substituted aniline. Where do I start?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at room temperature.[6] For substituted anilines, good starting points are polar organic solvents like ethanol, methanol, or acetone.[6][7][8] Often, a mixed solvent system, such as ethanol/water or acetone/water, is effective.[6] To find the best solvent, perform small-scale solubility tests with a few milligrams of your crude product in different solvents.[6]
Q3: My compound has "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9][10] This can happen if the melting point of your compound is lower than the boiling point of the solvent, if the solution is too concentrated, or if it cools too quickly.[10][11][12] To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.[10][11]
-
Allow the solution to cool much more slowly. Insulating the flask can help.[2][9]
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[10]
Q4: No crystals are forming, even after the solution has cooled completely. What's wrong?
A4: The solution is likely supersaturated, meaning the compound remains dissolved even though the concentration is above its normal solubility limit at that temperature.[9] To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the air-liquid interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[9][10]
-
Add a seed crystal of the pure compound, if available. This provides a template for new crystals to grow on.[6][10]
-
Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then allow it to cool again. This increases the concentration.[9][10]
-
Cool the solution in an ice bath to further decrease the solubility of your compound.[11]
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Using too much solvent: This is the most common cause, as a significant amount of your product will remain in the mother liquor.[9][10] Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[6]
-
Premature crystallization: If crystals form during hot filtration (if performed), product will be lost. Ensure the funnel and receiving flask are pre-heated.[11][13]
-
Incomplete cooling: Make sure the solution is thoroughly cooled, perhaps in an ice bath, to maximize the amount of product that crystallizes out of solution.[11]
-
Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[11]
Data Presentation
Table 1: Solvent Selection Guide for Substituted Anilines
This table provides a starting point for solvent screening based on the general solubility properties of anilines. The ideal choice is compound-specific and should be confirmed experimentally.
| Solvent System | Suitability for Recrystallization | Comments |
| Single Solvents | ||
| Water | Poor to Moderate | Aniline itself is only slightly soluble in water.[1][7][14] Solubility increases for anilinium salts in acidic conditions.[7] May be suitable for highly polar substituted anilines. |
| Ethanol / Methanol | Good | Anilines are generally soluble in alcohols.[7][8] Often a good first choice. |
| Acetone | Good | Anilines show good solubility in acetone.[7] |
| Toluene | Moderate | A less polar option, may be useful for less polar substituted anilines. |
| Hexane / Heptane | Poor | Generally used as an "anti-solvent" in mixed systems. |
| Mixed Solvents | ||
| Ethanol / Water | Excellent | A very common and effective system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of ethanol.[6] |
| Acetone / Water | Excellent | Similar principle to Ethanol/Water.[6] |
| Toluene / Hexane | Good | A good non-polar/less polar option for purifying less polar substituted anilines.[6] |
Experimental Protocols
General Protocol for Recrystallization of a Substituted Aniline
-
Solvent Selection: In separate test tubes, place ~20 mg of the crude substituted aniline. Add a potential solvent dropwise at room temperature to assess solubility. If insoluble, heat the solvent to its boiling point and add it dropwise until the solid just dissolves. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude substituted aniline into an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) in portions, while heating and stirring, until the solid is completely dissolved.[6][15]
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration. Preheat a funnel (with fluted filter paper) and a clean receiving Erlenmeyer flask by pouring boiling solvent through them. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without being disturbed. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[11]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air-dry completely, or place them in a desiccator under vacuum.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the purification of substituted anilines.
Troubleshooting Guide Diagram
Caption: Troubleshooting common recrystallization problems.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. reddit.com [reddit.com]
- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Aniline - Sciencemadness Wiki [sciencemadness.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Identifying common impurities in 2,6-Dichloro-4-iodoaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2,6-Dichloro-4-iodoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from both the synthesis of the precursor, 2,6-dichloroaniline, and the subsequent iodination step. These include:
-
Starting Material-Related Impurities:
-
Iodination-Related Impurities:
-
Over-iodinated products, such as 2,6-dichloro-3,4-diiodoaniline or other poly-iodinated species. The formation of di- and tri-iodinated anilines has been observed during the iodination of similar compounds.
-
Unreacted iodinating agent and its byproducts.
-
Q2: Which analytical techniques are recommended for identifying impurities in a sample of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the target compound from most impurities and for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities and provides structural information from the mass spectrum.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and for a preliminary assessment of purity.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2,6-dichloroaniline in the Final Product
-
Symptom: A significant peak corresponding to the molecular weight and retention time of 2,6-dichloroaniline is observed in HPLC or GC-MS analysis of the purified product.
-
Possible Causes:
-
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent was too low.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
Low Reaction Temperature: The temperature was not optimal for the iodination reaction to go to completion.
-
Inefficient Mixing: Poor mixing of the reactants, especially in a heterogeneous reaction mixture.
-
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure a slight excess of the iodinating agent is used.
-
Monitor Reaction: Use TLC or HPLC to monitor the disappearance of the starting material before quenching the reaction.
-
Optimize Temperature: Gradually increase the reaction temperature, while monitoring for the formation of side products.
-
Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction.
-
Purification: If the impurity is present in the final product, it can often be removed by column chromatography or recrystallization.
-
Issue 2: Formation of Over-Iodinated Byproducts
-
Symptom: Peaks with higher molecular weights than the desired product, corresponding to the addition of more than one iodine atom, are detected by MS analysis.
-
Possible Causes:
-
Excess Iodinating Agent: A large excess of the iodinating agent was used.
-
High Reaction Temperature: Elevated temperatures can sometimes favor multiple substitutions.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully controlled amount of the iodinating agent (e.g., 1.0 to 1.1 equivalents).
-
Optimize Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to minimize the formation of over-iodinated products.
-
Purification: These higher molecular weight impurities can typically be separated from the desired product by column chromatography.
-
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity | Chemical Structure | Potential Source |
| 2,6-dichloroaniline | C₆H₅Cl₂N | Unreacted starting material |
| 2,6-dichloronitrobenzene | C₆H₃Cl₂NO₂ | Incomplete reduction during precursor synthesis |
| 2,4-dichloroaniline | C₆H₅Cl₂N | Isomeric impurity from precursor synthesis |
| 2,6-dichloro-diiodoaniline | C₆H₃Cl₂I₂N | Over-iodination of the starting material |
Table 2: Representative HPLC Purity Analysis
| Peak No. | Retention Time (min) | Compound | Area (%) |
| 1 | 5.8 | 2,6-dichloroaniline | 2.5 |
| 2 | 8.2 | This compound | 96.8 |
| 3 | 10.5 | 2,6-dichloro-diiodoaniline | 0.7 |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloroaniline from 2,6-dichloronitrobenzene
This procedure is a general method for the reduction of a nitro group to an amine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloronitrobenzene and a suitable solvent such as ethanol.
-
Addition of Reducing Agent: To this solution, add a reducing agent like tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material (2,6-dichloronitrobenzene) is completely consumed.
-
Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,6-dichloroaniline can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of this compound
This protocol describes a general method for the iodination of an aniline.
-
Reaction Setup: Dissolve 2,6-dichloroaniline in a suitable solvent (e.g., glacial acetic acid or an alcohol/water mixture).
-
Addition of Iodinating Agent: Slowly add the iodinating agent. Common iodinating agents include:
-
Iodine monochloride (ICl): Added dropwise as a solution in the reaction solvent.
-
Elemental Iodine (I₂) with an oxidizing agent: Iodine and an oxidizing agent like hydrogen peroxide or nitric acid are used.
-
N-Iodosuccinimide (NIS): Added portion-wise to the reaction mixture.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The optimal temperature and reaction time will depend on the chosen iodinating agent.
-
Reaction Monitoring: Monitor the consumption of 2,6-dichloroaniline by TLC or HPLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water. If excess iodine is present, it can be quenched with a solution of sodium thiosulfate.
-
Isolation and Purification: Collect the precipitated product by filtration. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common impurity formation pathways.
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: Troubleshooting the Reduction of 2,6-dichloro-4-nitroaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the common challenges encountered during the chemical reduction of 2,6-dichloro-4-nitroaniline to its corresponding amine, 3,5-dichloro-1,4-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: My reduction of 2,6-dichloro-4-nitroaniline is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete or slow reactions are a frequent issue. Several factors could be at play, ranging from the choice of reagents to the reaction setup. Here's a systematic approach to troubleshooting:
-
Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh or from a reliable batch. The catalyst loading might also be insufficient; try increasing the weight percentage of the catalyst. For problematic reductions, higher pressures of H₂ may be necessary.
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Ensure the metal is finely powdered and activated if necessary. The acid concentration is also critical for the reaction rate.[1]
-
-
Solvent and Solubility: Poor solubility of 2,6-dichloro-4-nitroaniline can severely limit the reaction rate. The starting material must be soluble in the reaction solvent. Consider using solvents like ethanol, acetic acid, or co-solvent systems such as ethanol/water to improve solubility.
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate. However, be cautious, as higher temperatures can sometimes lead to an increase in side products.
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.
Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?
A2: The formation of side products is a common challenge, stemming from the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.
-
Reaction Conditions: Ensure homogenous mixing and temperature control. Exothermic reactions can lead to localized overheating, which may promote the formation of condensation byproducts like azoxy and azo compounds.
-
Choice of Reducing Agent: Some reducing agents are more prone to forming intermediates. For instance, using an insufficient amount of a reducing agent might stall the reaction at the hydroxylamine stage.
-
pH Control: The pH of the reaction medium can influence the reaction pathway. For metal/acid reductions, maintaining acidic conditions is crucial.
Q3: My starting material has other functional groups that might be reduced, specifically the chloro groups. How can I avoid dehalogenation?
A3: Dehalogenation is a significant side reaction, especially with highly reactive catalysts like Palladium on carbon (Pd/C).
-
Catalyst Selection: For substrates prone to dehalogenation, Raney Nickel is often a better choice than Pd/C for catalytic hydrogenation.[2] Metal/acid reductions, such as with iron and HCl or tin(II) chloride, are also generally chemoselective and less likely to cause dehalogenation.
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can help to minimize dehalogenation during catalytic hydrogenation.
Q4: How can I effectively monitor the progress of my reaction?
A4: Monitoring the reaction is crucial for determining the endpoint and avoiding the formation of byproducts due to over-reaction.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are excellent techniques. They can be used to determine the conversion of the starting material and the relative amounts of product and byproducts.
-
Spectroscopic Methods:
-
UV-Vis Spectroscopy: The disappearance of the absorbance corresponding to the nitroaromatic starting material can be monitored.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹) can be followed.
-
Data Presentation: Comparison of Reduction Methods
The following tables summarize common conditions for the reduction of nitroaromatics. Note that optimal conditions for 2,6-dichloro-4-nitroaniline may require specific optimization.
Table 1: Catalytic Hydrogenation of Nitroarenes
| Catalyst | Pressure (H₂) | Temperature | Solvent | Typical Substrate:Catalyst Ratio (w/w) | Comments |
| Pd/C (5-10%) | 1-5 atm | Room Temp. - 80°C | Ethanol, Methanol, Ethyl Acetate | 20:1 to 100:1 | Highly efficient but may cause dehalogenation. |
| Raney Nickel | 1-10 atm | Room Temp. - 100°C | Ethanol, Methanol | 10:1 to 50:1 | Good for substrates prone to dehalogenation.[2] |
| PtO₂ (Adam's catalyst) | 1-5 atm | Room Temp. | Ethanol, Acetic Acid | 50:1 to 200:1 | Effective but can be expensive. |
Table 2: Metal/Acid Reduction of Nitroarenes
| Metal | Acid/Additive | Solvent | Temperature | Molar Equivalents of Metal | Comments |
| Iron (Fe) | HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Reflux | 3-10 | Cost-effective and chemoselective.[1] |
| Tin(II) Chloride (SnCl₂·2H₂O) | HCl | Ethanol, Ethyl Acetate | Room Temp. - Reflux | 3-5 | Mild conditions, good for sensitive substrates.[3] |
| Zinc (Zn) | Acetic Acid or HCl | Ethanol, Acetic Acid | Room Temp. - Reflux | 3-5 | Effective but can sometimes lead to over-reduction. |
Experimental Protocols
Protocol 1: Reduction of 2,6-dichloro-4-nitroaniline using Iron and Hydrochloric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-dichloro-4-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: Add iron powder (approx. 5-10 eq) to the suspension.
-
Initiation of Reaction: Slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.1-0.2 eq) to the stirred mixture. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,5-dichloro-1,4-phenylenediamine. The product can be further purified by crystallization or column chromatography.
Protocol 2: Reduction of 2,6-dichloro-4-nitroaniline using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 2,6-dichloro-4-nitroaniline (1.0 eq) in ethanol.
-
Addition of Reagent: Add tin(II) chloride dihydrate (approx. 3-4 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture and carefully pour it into a beaker of ice-water.
-
Basification: Basify the mixture with a concentrated sodium hydroxide solution to precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the reduction of 2,6-dichloro-4-nitroaniline.
Caption: Troubleshooting workflow for incomplete reduction.
Caption: Logical flow for optimizing reaction conditions.
References
Technical Support Center: Optimizing Chlorination of p-Nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of p-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the chlorination of p-nitroaniline?
The chlorination of p-nitroaniline can yield two main products, depending on the reaction conditions: 2-chloro-4-nitroaniline (mono-chlorinated) and 2,6-dichloro-4-nitroaniline (di-chlorinated). The desired product will dictate the optimization strategy.
Q2: What are the common chlorinating agents used for this reaction?
Common chlorinating agents include chlorine gas (Cl₂) and chlorine bleaching liquor (sodium hypochlorite solution).[1][2][3] The choice of agent can influence the reaction's controllability and the workup procedure.
Q3: Which solvents are typically used for the chlorination of p-nitroaniline?
Sulfuric acid and hydrochloric acid are the most frequently used solvents or reaction media.[1][4][5] Sulfuric acid can help to achieve a homogeneous reaction system, while hydrochloric acid is also a common medium, particularly for reactions at lower temperatures.[1][4]
Q4: What is a typical temperature range for this reaction?
The reaction temperature is a critical parameter that influences both the reaction rate and selectivity. For the synthesis of 2-chloro-4-nitroaniline, temperatures are often kept low, in the range of -20°C to 10°C.[1][5] For the production of 2,6-dichloro-4-nitroaniline, the temperature may be higher, sometimes starting at a lower temperature and then being raised to facilitate the second chlorination.[3]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Chlorinated Product
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Solution: Increase the reaction time or temperature. However, be cautious as higher temperatures can lead to side product formation. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
-
Suboptimal Molar Ratio of Reactants:
-
Poor Mass Transfer:
-
Solution: Ensure efficient stirring to improve the contact between the reactants, especially in heterogeneous reaction mixtures. Poor mixing can lead to localized over-chlorination or unreacted starting material.
-
Problem 2: Formation of Undesired Side Products (e.g., over-chlorination or other isomers)
Possible Causes & Solutions:
-
High Reaction Temperature:
-
Solution: Lower the reaction temperature to improve selectivity. For mono-chlorination, maintaining a low temperature is crucial to prevent the formation of the di-chloro product.
-
-
Incorrect Molar Ratio:
-
Solution: Carefully control the stoichiometry of the chlorinating agent. An excess of the chlorinating agent will favor the formation of 2,6-dichloro-4-nitroaniline.
-
-
Poor Heat Transfer:
-
Solution: Ensure the reaction vessel has adequate cooling capacity to dissipate the heat generated during the exothermic chlorination reaction. Localized hot spots can lead to the formation of byproducts.
-
Problem 3: Difficulty in Isolating and Purifying the Product
Possible Causes & Solutions:
-
Product Precipitation Issues:
-
Solution: After the reaction is complete, the product is often precipitated by pouring the reaction mixture into water or an ice-water mixture. The pH of the solution can be adjusted to facilitate complete precipitation.
-
-
Contamination with Starting Material or Side Products:
-
Solution: Recrystallization is a common method for purifying the crude product. Suitable solvents for recrystallization need to be determined experimentally. Washing the filtered product with water to remove residual acid is also a critical step.[1]
-
Experimental Protocols
Below are summarized methodologies for the chlorination of p-nitroaniline based on cited literature.
Table 1: Reaction Conditions for the Synthesis of 2-chloro-4-nitroaniline
| Parameter | Condition 1 | Condition 2 |
| p-Nitroaniline | 20 g | 1 mole |
| Solvent | 200 g 10% HCl | Dilute Hydrochloric Acid (8-11%) |
| Chlorinating Agent | Chlorine gas | Chlorine gas |
| **Molar Ratio (p-nitroaniline:Cl₂) ** | 1:1 - 1:1.1 | 1:1 - 1:1.1 |
| Temperature | -10 to 0 °C | -20 to 10 °C |
| Reaction Time | ~7 hours (chlorine addition) + 1 hour (stirring) | Not specified |
| Work-up | Suction filtration, wash with water | Suction filtration, wash with water |
| Reported Yield | 98.2% (molar) | High |
| Reference | [1] | [5] |
Table 2: Reaction Conditions for the Synthesis of 2,6-dichloro-4-nitroaniline
| Parameter | Condition 1 |
| p-Nitroaniline | 1 mole |
| Solvent | Dilute aqueous HCl or HNO₃ (3-6 moles) |
| Chlorinating Agent | Chlorine bleaching liquor |
| Dispersing Agent | Present |
| Temperature | Initially 5-10 °C, then 15-20 °C, and finally raised to 70 °C |
| Work-up | pH adjustment to 9.0, filtration, wash with dilute mineral acid |
| Reported Yield | ≥ 80% |
| Reference | [3] |
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflows for the chlorination of p-nitroaniline.
Caption: Workflow for the synthesis of 2-chloro-4-nitroaniline.
Caption: Troubleshooting logic for chlorination of p-nitroaniline.
References
- 1. CN101343232A - Preparation method of o-chloro-p-nitroaniline - Google Patents [patents.google.com]
- 2. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]
- 3. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 4. CN111620785A - Continuous chlorination method of nitroaniline - Google Patents [patents.google.com]
- 5. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
Preventing over-chlorination in aniline synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-chlorination during aniline synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common products of aniline over-chlorination?
When aniline is subjected to chlorination, over-chlorination can lead to the formation of multiple chlorinated species. The primary desired products are often monochlorinated anilines (ortho-chloroaniline and para-chloroaniline). However, excessive chlorination results in the formation of dichloroanilines (e.g., 2,4-dichloroaniline, 2,6-dichloroaniline) and 2,4,6-trichloroaniline.[1][2] In some cases, oxidation can also lead to the formation of colored, resinous byproducts.[3]
Q2: How does protecting the amine group help prevent over-chlorination?
Protecting the amino group of aniline, typically through acetylation to form acetanilide, moderates the activating effect of the amine.[4] The acetyl group is still an ortho-, para-director but is less activating than the amino group. This reduced reactivity allows for more controlled, stepwise chlorination, minimizing the formation of di- and tri-substituted products.[5][6] After the desired chlorination is achieved, the protecting group can be removed by hydrolysis to yield the chlorinated aniline.
Q3: What are the advantages of using N-Chlorosuccinimide (NCS) for aniline chlorination?
N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride.[2][7] Its use can lead to higher yields of monochlorinated products and reduced formation of over-chlorinated byproducts.[2] Reactions with NCS are often easier to handle and can be performed under less harsh conditions.[2]
Q4: Can the choice of solvent influence the selectivity of aniline chlorination?
Yes, the solvent can play a crucial role in the regioselectivity and extent of chlorination. For instance, using ionic liquids as solvents with copper(II) chloride has been shown to achieve high yields and high regioselectivity for para-substitution under mild conditions.[5][6] Acetonitrile has been found to be a suitable solvent for the monochlorination of deactivated anilines with NCS.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of significant amounts of di- and trichloroaniline | 1. Highly reactive chlorinating agent: Reagents like chlorine gas can be aggressive and lead to multiple substitutions. 2. Unprotected aniline: The strong activating nature of the amino group promotes multiple chlorinations. 3. Incorrect stoichiometry: An excess of the chlorinating agent will drive the reaction towards over-chlorination. 4. Inappropriate reaction temperature: Higher temperatures can increase the reaction rate and lead to a loss of selectivity.[8] | 1. Use a milder chlorinating agent: Consider using N-chlorosuccinimide (NCS) or sulfuryl chloride.[2][9] 2. Protect the amine group: Acetylate the aniline to form acetanilide before chlorination. 3. Carefully control stoichiometry: Use a slight excess or stoichiometric amount of the chlorinating agent and monitor the reaction progress.[8] 4. Optimize reaction temperature: Perform the reaction at a lower temperature to improve selectivity.[8] |
| Low yield of the desired monochlorinated product | 1. Incomplete reaction: Insufficient reaction time or temperature may lead to low conversion. 2. Formation of byproducts: Besides over-chlorination, polymerization and oxidation can reduce the yield of the desired product.[3] 3. Poor regioselectivity: Formation of a mixture of ortho and para isomers can make isolation of the desired product difficult. | 1. Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product. 2. Use a catalyst for improved selectivity: Employ an organocatalyst like a secondary ammonium salt for ortho-selective chlorination or a copper(II) catalyst for para-selective chlorination.[6][9][10][11] 3. Ensure anhydrous conditions: The presence of water can lead to the formation of oxidation byproducts.[3] |
| Formation of colored, tarry byproducts | 1. Oxidation of aniline: Aniline and its derivatives are susceptible to oxidation, especially in the presence of strong oxidizing agents or air, leading to colored impurities.[3] 2. Polymerization: Under acidic conditions, aniline can polymerize.[5] | 1. Work under an inert atmosphere: Perform the reaction under nitrogen or argon to minimize oxidation. 2. Purify the starting aniline: Old or impure aniline is more prone to forming colored byproducts. Distillation of aniline before use is recommended.[12] 3. Control reaction conditions: Avoid excessively high temperatures and strong acidic conditions that can promote side reactions.[8] |
Data on Selective Chlorination Methods
| Method | Chlorinating Agent | Catalyst/Solvent | Primary Product | Yield | Reference |
| Organocatalysis | Sulfuryl Chloride | Secondary Amine | ortho-Chloroanilines | High | [9][13] |
| Organocatalysis | N/A | Secondary Ammonium Salt | ortho-Chloroanilines | High | [10][11] |
| Metal Catalysis | Copper(II) Chloride | Ionic Liquid | para-Chloroaniline | High | [5][6] |
| N-Chloro Reagent | N-Chlorosuccinimide (NCS) | Acetonitrile | 2,4,6-Trichloroaniline | 88% | [2][7] |
| Continuous Flow | Chlorine Gas | 1,2-Dichloroethane | 2,6-Dichloro-4-nitroaniline | 90.6% selectivity | [14] |
Experimental Protocols
Protocol 1: Acetylation of Aniline to Acetanilide (Amine Protection)
-
Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water.
-
Procedure:
-
In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.
-
Add a solution of sodium acetate in water.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride dropwise with constant stirring.
-
Continue stirring for 15-20 minutes.
-
Filter the precipitated acetanilide, wash with cold water, and dry.
-
Recrystallize from hot water or ethanol to obtain pure acetanilide.
-
Protocol 2: Chlorination of Acetanilide
-
Materials: Acetanilide, glacial acetic acid, sulfuryl chloride.
-
Procedure:
-
Dissolve acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of sulfuryl chloride in glacial acetic acid dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated p-chloroacetanilide, wash with cold water, and dry.
-
Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Materials: TLC plates (silica gel), developing solvent (e.g., a mixture of hexane and ethyl acetate), visualization agent (e.g., UV light or iodine chamber).
-
Procedure:
-
During the reaction, periodically take a small aliquot of the reaction mixture.
-
Spot the aliquot onto a TLC plate alongside a spot of the starting material.
-
Develop the TLC plate in a chamber containing the appropriate developing solvent.
-
Visualize the plate under UV light or in an iodine chamber.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The relative intensity of the spots can give a qualitative idea of the conversion.
-
Visualizations
References
- 1. brainly.in [brainly.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 6. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Managing side reactions during the synthesis of 2,6-Dichloro-4-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-iodoaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and effective method is the direct electrophilic iodination of 2,6-dichloroaniline. This approach is favored due to the activating nature of the amino group and the directing effect of the two chlorine atoms, which favor substitution at the para-position.
Q2: What are the typical iodinating agents used for this synthesis?
A2: Several iodinating agents can be employed. The choice of reagent can influence reaction rate, selectivity, and the side product profile. Common reagents include:
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Iodine monochloride (ICl): A highly reactive and effective iodinating agent.[1]
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Molecular iodine (I₂) with an oxidizing agent: Such as hydrogen peroxide (H₂O₂) or in the presence of a base like sodium bicarbonate. This method is considered greener and uses less hazardous reagents.
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N-Iodosuccinimide (NIS): A milder and more selective iodinating agent, often used with an acid catalyst.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The main side reactions include:
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Poly-iodination: Introduction of more than one iodine atom onto the aromatic ring, leading to di-iodo or tri-iodo species. This is more prevalent with highly reactive iodinating agents or prolonged reaction times.
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Formation of regioisomers: Although the para-product is sterically and electronically favored, small amounts of ortho-iodinated products may form.
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Oxidation of the aniline: The amino group is susceptible to oxidation, especially with stronger oxidizing agents, which can lead to colored impurities.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, the desired product, and any major byproducts. The spots can be visualized under UV light.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified using standard techniques:
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Recrystallization: This is an effective method if a suitable solvent is found. Ethanol or a mixture of ethanol and water is often a good starting point.
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Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes can effectively separate the desired product from impurities.
-
Acid-Base Extraction: The basicity of the aniline allows for purification by dissolving the crude product in an organic solvent and washing with a dilute acid to extract the aniline derivatives. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| No or minimal conversion of starting material (2,6-dichloroaniline) | 1. Inactive iodinating agent. 2. Insufficient reaction temperature or time. 3. Deactivation of the aniline starting material. | 1. Check Reagent Quality: Use a fresh or properly stored iodinating agent. Iodine monochloride is moisture-sensitive.[1] 2. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time if necessary. 3. Protonation of Aniline: If a strong acid is present, the aniline may be protonated, deactivating the ring towards electrophilic substitution. Ensure the reaction is not overly acidic. |
| Product is formed but in low yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Competing side reactions. | 1. Drive the Reaction to Completion: Use a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents). 2. Optimize Workup: Ensure complete extraction of the product. Minimize transfers and use appropriate solvent volumes. 3. Control Side Reactions: Refer to the troubleshooting guide for managing side reactions below. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of significant amounts of di-iodinated or other poly-iodinated products | 1. Overly reactive iodinating agent. 2. High reaction temperature. 3. Excess of iodinating agent. | 1. Use a Milder Reagent: Consider using N-Iodosuccinimide (NIS) instead of ICl. 2. Lower the Reaction Temperature: Running the reaction at a lower temperature can improve selectivity.[1] 3. Control Stoichiometry: Use a 1:1 molar ratio of the substrate to the iodinating agent.[1] |
| Formation of isomeric products | 1. Reaction conditions favoring ortho-substitution. | 1. Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., acetic acid, dichloromethane, acetonitrile). |
Issue 3: Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Colored impurities in the final product | 1. Oxidation of the aniline. 2. Residual iodine. | 1. Minimize Oxidation: Use milder reaction conditions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Remove Excess Iodine: During the workup, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.[3] |
| Broad melting point range of the isolated solid | 1. Presence of impurities. | 1. Purification: Re-purify the product using recrystallization from a different solvent system or perform column chromatography. |
Experimental Protocols
The following is a suggested experimental protocol for the synthesis of this compound based on procedures for analogous compounds.[3]
Method 1: Iodination using Iodine Monochloride (ICl)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroaniline (1.0 eq.) in a suitable anhydrous solvent such as glacial acetic acid or dichloromethane.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of ICl: Slowly add a solution of iodine monochloride (1.05 eq.) in the same solvent to the stirred solution of the aniline. Maintain the temperature below 5 °C during the addition.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a 10% aqueous solution of sodium thiosulfate, followed by water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Quantitative Data (Illustrative)
| Parameter | Value |
| Starting Material | 2,6-dichloroaniline |
| Iodinating Agent | Iodine Monochloride (ICl) |
| Stoichiometry (Substrate:ICl) | 1 : 1.05 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 3-5 hours |
| Expected Yield | 75-85% |
| Purity (after purification) | >98% |
Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Stability of 2,6-Dichloro-4-iodoaniline in acidic or basic media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2,6-Dichloro-4-iodoaniline in acidic and basic media. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound in an acidic mobile phase is showing a decrease in the main peak area over time. What is happening?
A1: Like many halogenated anilines, this compound is susceptible to degradation in acidic conditions. The decrease in the parent peak is likely due to acid-catalyzed hydrolysis or other degradation pathways. The rate of this degradation can be influenced by the pH, the specific acid used, the concentration of the acid, the composition of the solvent, and the storage temperature. It is recommended to use freshly prepared solutions of this compound in acidic media for your experiments whenever possible.[1]
Q2: I am observing new, unexpected peaks in the chromatogram of my this compound sample that has been exposed to a basic solution. Could these be degradation products?
A2: The appearance of new peaks is a strong indicator of degradation. To confirm if these are degradation products, you can perform a forced degradation study. This involves intentionally exposing a sample of this compound to basic conditions (e.g., 0.1 M NaOH) and monitoring the changes in the chromatogram over time. A decrease in the peak corresponding to this compound and a simultaneous increase in the new peaks would confirm that they are degradation products. Further analysis using techniques like LC-MS can help in identifying the structure of these new compounds.
Q3: What are the likely degradation products of this compound under acidic or basic conditions?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, we can hypothesize potential degradation pathways based on the known reactivity of similar halogenated anilines. Potential degradation reactions include:
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Hydrolysis of the amine group: The -NH2 group could be hydrolyzed to a hydroxyl (-OH) group, forming 2,6-dichloro-4-iodophenol.
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Dehalogenation: The iodine or chlorine atoms could be replaced by a hydrogen atom or a hydroxyl group, particularly under harsh conditions. Due to the lower bond strength of the C-I bond compared to the C-Cl bond, de-iodination is more likely to occur first.
The exact nature and proportion of degradation products will depend on the specific conditions such as the pH, temperature, and presence of other reactive species.
Q4: I am using this compound as a starting material in a reaction that requires a strong acid, but I am getting a very low yield. Could the starting material be degrading?
A4: Yes, it is highly probable that the low yield is due to the degradation of your this compound starting material under the strong acidic conditions of your reaction. To troubleshoot this, consider the following:
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Lower the reaction temperature: Running the reaction at a lower temperature may reduce the rate of degradation.
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Use a lower concentration of acid: Investigate if a lower acid concentration can still effectively catalyze your desired reaction while minimizing the degradation of the starting material.
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Reduce the reaction time: Monitor the reaction progress closely to determine the optimal time to stop the reaction before significant degradation occurs.
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Choose a different acid: The type of acid used can influence the stability. A less harsh acid might be a suitable alternative.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid disappearance of the main compound peak in acidic solution. | Acid-catalyzed degradation. | Prepare solutions fresh and use immediately. If for an ongoing experiment, consider adjusting the pH to be less acidic if the methodology allows. Store solutions at a lower temperature (e.g., 2-8°C) to slow down degradation. |
| Appearance of multiple unknown peaks in the chromatogram. | Compound degradation. | Perform a forced degradation study to confirm. Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the main peak from all potential degradation products. |
| Inconsistent results between experimental runs. | Degradation of stock solutions. | Always use freshly prepared stock and working solutions. If a stock solution must be stored, perform a stability check on the solution over the intended storage period. |
| Low yield in a synthetic step involving acidic or basic conditions. | Degradation of the starting material. | Optimize reaction conditions: lower the temperature, use a milder acid or base, or reduce the reaction time. |
Experimental Protocols
A forced degradation study is essential to understand the stability of this compound. Here is a general protocol to assess its stability in acidic and basic media.
Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with a UV detector
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pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
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Store the solution at a controlled elevated temperature (e.g., 60°C).
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Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to the appropriate concentration for HPLC analysis.
-
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Base Hydrolysis:
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In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
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Store the solution at a controlled elevated temperature (e.g., 60°C).
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Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase to the appropriate concentration for HPLC analysis.
-
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Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples. Analyze this sample at the beginning and end of the experiment to ensure the stability of the compound in the analytical solvent.
-
Analysis:
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Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.
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Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
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Calculate the percentage of degradation at each time point.
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Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Time Points (hours) |
| Acidic | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24, 48 |
| Basic | 0.1 M NaOH | 60°C | 0, 2, 4, 8, 24, 48 |
Table 2: Hypothetical Stability Data for this compound
| Time (hours) | % Degradation in 0.1 M HCl at 60°C | % Degradation in 0.1 M NaOH at 60°C |
| 0 | 0 | 0 |
| 2 | 5.2 | 3.1 |
| 4 | 10.8 | 6.5 |
| 8 | 21.5 | 12.8 |
| 24 | 55.3 | 35.2 |
| 48 | 85.1 | 60.7 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Analysis of 2,6-Dichloro-4-iodoaniline Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-iodoaniline and its potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound under typical experimental or storage conditions?
While specific degradation studies on this compound are not extensively documented in publicly available literature, based on the degradation pathways of structurally similar halogenated anilines, several degradation products can be anticipated. The primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis, which can lead to dehalogenation (removal of iodine or chlorine), hydroxylation (addition of -OH groups), and ring cleavage.
Potential Degradation Products:
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Deiodination Product: 2,6-dichloroaniline is a highly probable degradation product resulting from the cleavage of the carbon-iodine bond, which is typically weaker than the carbon-chlorine bond.
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Hydroxylated Products: Formation of various chlorodiiodo- or dichloro-aminophenols through the replacement of a halogen with a hydroxyl group.
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Oxidized Products: Oxidation of the aniline functional group can lead to the formation of corresponding nitroso, nitro, or benzoquinone derivatives.
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Ring Cleavage Products: Under harsh oxidative or photolytic conditions, the aromatic ring can break down into smaller aliphatic molecules.
Q2: Which analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of halogenated anilines.[1] An ideal HPLC method should be able to separate the parent compound from all its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, especially for identifying volatile degradation products. Mass spectrometry is particularly useful for identifying halogenated compounds due to the characteristic isotopic patterns of chlorine and bromine.[2][3][4]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound degradation.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Contamination of the sample, mobile phase, or column. | 1. Run a blank injection of the mobile phase to check for contaminants. 2. Ensure proper cleaning and equilibration of the HPLC column. 3. Use high-purity solvents for the mobile phase and sample preparation. |
| Co-elution of degradation products. | 1. Modify the mobile phase composition (e.g., change the organic solvent ratio or pH). 2. Use a different column chemistry (e.g., Phenyl-Hexyl or PFP column for better separation of halogenated compounds).[1] 3. Adjust the column temperature to improve resolution. | |
| Poor peak shape (tailing or fronting) | Interaction of the basic aniline group with residual silanols on the column. | 1. Add a competing base like triethylamine (TEA) to the mobile phase. 2. Use a column with end-capping or a base-deactivated stationary phase. 3. Adjust the pH of the mobile phase to suppress the ionization of the aniline. |
| Column overload. | 1. Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the HPLC pump for proper functioning and leaks. |
| Temperature variations. | 1. Use a column oven to maintain a consistent temperature. | |
| Difficulty in identifying degradation products by MS | Low concentration of the degradation product. | 1. Concentrate the sample before analysis. 2. Use a more sensitive mass spectrometer or ionization technique. |
| Complex fragmentation pattern. | 1. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition. 2. Perform tandem mass spectrometry (MS/MS) to elucidate the structure of the fragments.[5] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to identify the potential degradation products of this compound.
Acid and Base Hydrolysis
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Objective: To investigate the susceptibility of the compound to hydrolysis under acidic and basic conditions.
-
Procedure:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
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For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
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Incubate the solutions at 60°C for 24 hours.
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At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
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Oxidative Degradation
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Objective: To assess the stability of the compound in the presence of an oxidizing agent.
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Procedure:
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Prepare a 1 mg/mL stock solution of this compound.
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Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours, protected from light.
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Sample at various time intervals and analyze by HPLC.
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Photolytic Degradation
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Objective: To determine the compound's sensitivity to light exposure.
-
Procedure:
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Prepare a 1 mg/mL solution of this compound in a suitable solvent.
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Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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A control sample should be kept in the dark under the same temperature conditions.
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Analyze the samples at appropriate time points by HPLC.
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Data Presentation
The results from forced degradation studies can be summarized in the following table format for easy comparison.
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Proposed) |
| 0.1 N HCl (60°C) | 24 | 15% | 2 | 2,6-dichloroaniline |
| 0.1 N NaOH (60°C) | 24 | 25% | 3 | 2,6-dichloro-4-aminophenol |
| 3% H₂O₂ (RT) | 24 | 40% | 4 | 2,6-dichloro-4-iodonitrosobenzene |
| Photolysis | 24 | 30% | 3 | 2,6-dichloroaniline |
Mandatory Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Degradation Analysis
Caption: A general workflow for the analysis of degradation products.
References
Technical Support Center: Optimizing Selective Hydrogenation of Halogenated Nitroaromatics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of halogenated nitroaromatics.
Troubleshooting Guide
This guide addresses common issues encountered during the selective hydrogenation of halogenated nitroaromatics, offering potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low Conversion of Halogenated Nitroaromatic | 1. Catalyst Inactivity or Deactivation: The catalyst may have lost activity due to poisoning, sintering, or prolonged storage. For instance, Raney Ni can lose catalytic activity when stored for several months in water at ambient atmosphere.[1] 2. Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be optimal for the specific substrate and catalyst. 3. Poor Substrate Solubility: The halogenated nitroaromatic may not be sufficiently soluble in the chosen solvent, limiting its interaction with the catalyst.[1] 4. Mass Transfer Limitations: Inadequate mixing or agitation can lead to poor contact between the reactants, hydrogen, and catalyst. | 1. Use Fresh or Reactivated Catalyst: Ensure the catalyst is active. For example, Raney Co has shown stable catalytic activity for up to 1.5 years under similar storage conditions as Raney Ni.[1] Consider using freshly prepared or recently purchased catalysts. 2. Optimize Reaction Conditions: Systematically vary the hydrogen pressure and temperature to find the optimal range for your specific reaction. Increasing the reaction temperature from 30 to 70 °C significantly increased the conversion of p-chloronitrobenzene (p-CNB) from 22.5% to 98.4%.[2] 3. Select an Appropriate Solvent: Choose a solvent in which the substrate has good solubility. Dialkylethers like THF, 2-methyl-THF, or MeOC5H9 are suitable solvents as they exhibit high substrate solubilities and promote high hydrogenation rates.[1] 4. Improve Agitation: Increase the stirring rate to enhance mass transfer. |
| Poor Selectivity (High Hydrodehalogenation) | 1. Inappropriate Catalyst Choice: Some catalysts, like certain Palladium (Pd) catalysts, are known to promote hydrodehalogenation.[1][3] 2. Sub-optimal Reaction Conditions: Higher temperatures and prolonged reaction times can increase the likelihood of dehalogenation. The product (haloaniline) is often more susceptible to dehalogenation than the starting material.[1] 3. Substrate Concentration: Substrate concentration can significantly impact selectivity. For the hydrogenation of 1-iodo-4-nitrobenzene using Pt–V/C, dehalogenation decreased from 27% to 1% when the substrate concentration was lowered.[1] 4. Catalyst Modifiers/Promoters: The absence of specific promoters or the presence of impurities can affect selectivity. | 1. Select a More Selective Catalyst: Pt-V/C and Raney Co have been identified as high-performance catalysts for this transformation.[1] Modifying Pd catalysts with organic ligands (like PPh3) and inorganic species (like NaVO3) can suppress dehalogenation.[4][5] 2. Optimize Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the starting material is consumed to minimize over-reduction of the product. Employ lower temperatures where possible.[6] 3. Adjust Substrate Concentration: Experiment with different substrate concentrations to find a balance between reaction rate and selectivity.[1] 4. Use Catalyst Promoters: The addition of promoters like iron to a Pt/AC catalyst can significantly increase selectivity to p-chloroaniline and suppress hydrodechlorination.[7] |
| Formation of Intermediates (e.g., Hydroxylamine, Azoxy Compounds) | 1. Incomplete Reduction: The reduction of the nitro group may stall at the hydroxylamine or nitroso stage, which can then lead to the formation of azoxy and azo compounds. The reduction of hydroxylamine is often the rate-limiting step.[1] 2. Catalyst Deactivation: Partial deactivation of the catalyst can lead to the accumulation of intermediates.[1] 3. Electron-Withdrawing Halogen Groups: Halogens as electron-withdrawing groups can lead to a notable accumulation of hydroxylamines.[4] | 1. Prolong Reaction Time or Increase Catalyst Loading: Allow more time for the complete reduction of intermediates. A higher catalyst loading might also be beneficial. 2. Ensure Catalyst Activity: Use a fresh or more robust catalyst. The introduction of vanadium species has been shown to enable the rapid conversion of hydroxylamine to amine.[4] 3. Modify the Catalyst: The use of co-modified Pd-based catalysts can inhibit the accumulation of hydroxylamine intermediates.[4] |
| Inconsistent Results or Poor Reproducibility | 1. Variability in Catalyst Quality: Different batches of the same catalyst can have varying activity and selectivity. 2. Trace Impurities: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. 3. Atmosphere Control: Inadequate inerting can lead to the presence of oxygen, which can deactivate the catalyst. | 1. Standardize Catalyst Source and Handling: Use catalysts from a reliable supplier and handle them consistently. 2. Use High-Purity Reagents: Ensure the purity of all starting materials, solvents, and hydrogen. 3. Maintain an Inert Atmosphere: Properly purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the selective hydrogenation of halogenated nitroaromatics?
A1: The "best" catalyst depends on the specific substrate and desired outcome. However, several catalysts have shown high performance:
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Pt-V/C and Raney Co have been identified as highly effective for this transformation.[1]
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Modified Palladium (Pd) catalysts can also be highly selective. Co-modification with an organic ligand (like triphenylphosphine, PPh3) and an inorganic species (like sodium metavanadate, NaVO3) has been shown to suppress dehalogenation and prevent the accumulation of hydroxylamine intermediates.[4][5]
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Iron-promoted Platinum catalysts (Pt-Fe/AC) have demonstrated a significant increase in activity and selectivity for the hydrogenation of p-chloronitrobenzene to p-chloroaniline.[7]
Q2: How can I minimize the hydrodehalogenation of my product?
A2: Minimizing hydrodehalogenation is a critical challenge. Here are several strategies:
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Catalyst Selection: Avoid catalysts known for high dehalogenation activity, such as standard Pd/C, unless modified.[1][3] Opt for more selective options like Pt-V/C or Raney Co.[1]
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Reaction Conditions: Use milder reaction conditions (lower temperature and pressure) and shorter reaction times.[6]
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Substrate Concentration: Lowering the substrate concentration has been shown to decrease dehalogenation.[1]
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Catalyst Modifiers: The use of catalyst modifiers or promoters can significantly inhibit dehalogenation. For example, modifying a Pd/C catalyst with PPh3 and NaVO3 can effectively prevent the cleavage of the carbon-halogen bond.[4][5]
Q3: What are the typical reaction conditions for this type of hydrogenation?
A3: Typical reaction conditions can vary widely depending on the substrate and catalyst. However, some general ranges are:
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Temperature: Often conducted at temperatures ranging from 30°C to 70°C. For example, in the hydrogenation of p-CNB, increasing the temperature from 30°C to 70°C led to a significant increase in conversion while maintaining high selectivity.[2]
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Pressure: Hydrogen pressure is another critical parameter, with studies often employing pressures that are systematically optimized for the specific reaction.
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Solvent: Solvents that provide good solubility for the substrate are crucial. Dialkylethers such as THF, 2-methyl-THF, and MeOC5H9 have proven to be effective.[1]
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Catalyst Loading: Catalyst loading is typically low, for instance, less than 0.1 mol % Pt has been used in some optimized conditions.[6]
Q4: Can this reaction be performed in a continuous flow setup?
A4: Yes, the selective hydrogenation of halogenated nitroaromatics has been successfully transferred from batch to continuous flow systems.[1][8] Continuous flow offers advantages such as improved safety, better process control, and potentially higher productivity. However, catalyst stability over time is a critical factor for successful continuous flow operations. While Pt-V/C showed a decline in performance in a flow setup, Raney Co was also investigated for continuous hydrogenation.[1]
Experimental Protocols
General Protocol for Batch Hydrogenation of a Halogenated Nitroaromatic
This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize the specific parameters for their system.
-
Reactor Setup:
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Place a magnetic stir bar and the chosen catalyst (e.g., Pt-V/C, Raney Co, or a modified Pd catalyst) into a high-pressure reactor.
-
Seal the reactor and purge it three times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
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Reagent Addition:
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Under a positive pressure of the inert gas, add a solution of the halogenated nitroaromatic substrate in a suitable solvent (e.g., THF).
-
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Reaction Execution:
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Pressurize the reactor with hydrogen to the desired pressure.
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Begin vigorous stirring and heat the reaction mixture to the target temperature.
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, or TLC).
-
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Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with an inert gas.
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Filter the reaction mixture to remove the catalyst.
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Wash the catalyst with a small amount of the reaction solvent.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Purify the crude product by an appropriate method (e.g., crystallization, chromatography).
-
Data Presentation
Table 1: Influence of Substrate Concentration on Hydrogenation of 1-Iodo-4-Nitrobenzene with Pt-V/C
| Substrate Concentration (M) | Conversion (%) after 240 min | Dehalogenation (%) |
| 0.2 | 94 | 27 |
| 0.1 | 93 (after 21 min) | 8 |
| 0.05 | 99.5 (after 5 min) | 1 |
Data synthesized from a study on the selective hydrogenation of 1-iodo-4-nitrobenzene.[1]
Table 2: Effect of Temperature on the Hydrogenation of p-Chloronitrobenzene (p-CNB) with Pt/ZM Catalyst
| Reaction Temperature (°C) | Conversion of p-CNB (%) | Selectivity to p-CAN (%) |
| 30 | 22.5 | >99.9 |
| 70 | 98.4 | >99.9 |
Data from a study on highly efficient catalytic hydrogenation of p-chloronitrobenzene.[2]
Visualizations
Caption: Reaction pathway for selective hydrogenation and the competing dehalogenation side reaction.
Caption: Troubleshooting logic for addressing low selectivity due to hydrodehalogenation.
Caption: A typical experimental workflow for batch hydrogenation of halogenated nitroaromatics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 5. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 6. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Removing unreacted starting materials from the final product
Technical Support Center: Purification of Final Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from final products.
Quick Links to Purification Techniques
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Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase.
Frequently Asked Questions (FAQs)
Q1: How much silica gel should I use for my column?
A1: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations. For easier separations, a lower ratio can be used.
Q2: What is the difference between normal-phase and reverse-phase chromatography?
A2: In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase; non-polar compounds elute first. In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase, and polar compounds elute first.
Q3: How do I choose the right solvent system (eluent)?
A3: The ideal solvent system should provide good separation of the desired product from impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value between 0.2 and 0.4.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | Incorrect solvent system (eluent).Column was overloaded with the sample.The column was not packed properly, leading to channeling. | Optimize the eluent using Thin Layer Chromatography (TLC) beforehand.Use a larger column or reduce the amount of sample loaded.Ensure the column is packed uniformly without any air bubbles or cracks. Never let the solvent level drop below the top of the stationary phase. |
| Uneven bands or streaking | The initial sample band was not loaded evenly.The sample is not very soluble in the eluent. | Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading. Alternatively, use the dry loading technique.Choose a different eluent in which the compound is more soluble. |
| Product elutes with the starting material | Similar polarity of the product and starting material. | Try a different stationary phase (e.g., alumina instead of silica gel).Use a gradient elution, gradually increasing the polarity of the mobile phase. |
| No product recovered | The product is too polar and is stuck to the column.The product is not visible by the visualization method (e.g., UV lamp). | Flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane and methanol).Use a different visualization technique (e.g., potassium permanganate stain). |
| Low Yield | Product streaking or tailing on the column.Incomplete elution. | Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.Ensure all fractions are collected and analyzed by TLC before combining.[1] |
Quantitative Data
Typical Product Recovery in Column Chromatography
| Separation Difficulty | ΔRf on TLC | Typical Recovery (%) | Notes |
| Easy | > 0.2 | 85-95% | Well-separated spots on TLC. |
| Moderate | 0.1 - 0.2 | 60-85% | Some overlap between spots may be visible. |
| Difficult | < 0.1 | 30-60% | Significant overlap of spots, may require multiple columns. |
| Very Difficult | Co-spotting | < 30% | Compounds are very close in polarity; specialized techniques may be needed. |
Note: These are general estimates. Actual recovery can vary based on the specific compounds, scale, and experimental conditions.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with silica gel (slurry packing is often preferred for a more uniform column).
-
Add another layer of sand on top of the silica gel.
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Equilibrate the column by running the chosen eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
For "dry loading," pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure from a pressurized air source to achieve the desired flow rate.
-
Collect fractions in separate tubes.
-
-
Analysis and Product Isolation:
-
Monitor the separation by spotting fractions on a TLC plate and visualizing the spots.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Workflow Diagram
Crystallization
Crystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What makes a good crystallization solvent?
A1: A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures. The solvent's boiling point should be lower than the melting point of the compound to be purified.
Q2: What should I do if no crystals form?
A2: You can try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or evaporating some of the solvent to increase the concentration.
Q3: What does it mean if my compound "oils out"?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used.The solution is supersaturated. | Evaporate some of the solvent and re-cool.Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound. |
| The compound "oils out" | The boiling point of the solvent is higher than the melting point of the solute.The solution is cooling too quickly. | Use a solvent with a lower boiling point.Allow the solution to cool more slowly. Reheat the solution to redissolve the oil and then allow it to cool slowly. |
| Low recovery of the product | Too much solvent was used.The crystals were filtered before crystallization was complete.The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound.Ensure the solution has cooled completely (an ice bath can be used) before filtration.Use a different solvent in which the product is less soluble at low temperatures. |
| Colored impurities in the final product | The impurities were co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Quantitative Data
Typical Recovery Yields for Recrystallization
| Compound Type | Typical Recovery (%) | Factors Influencing Recovery |
| Simple Organic Solids | 70-90% | Solubility profile in the chosen solvent, purity of the starting material. |
| Complex Organic Molecules | 50-80% | Presence of multiple functional groups affecting solubility, potential for polymorphism. |
| Salts | 80-95% | High lattice energy, often sharp difference in solubility with temperature. |
Note: Yields are highly dependent on the specific compound-solvent system and the amount of impurities present.
Experimental Protocol: Recrystallization
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Solvent Selection:
-
Choose a suitable solvent in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at room temperature.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Workflow Diagram
Distillation
Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points.
Frequently Asked Questions (FAQs)
Q1: When should I use simple distillation versus fractional distillation?
A1: Simple distillation is effective for separating liquids with significantly different boiling points (generally a difference of >70 °C) or for separating a volatile liquid from a non-volatile solid.[2] Fractional distillation is necessary for separating liquids with closer boiling points.[2]
Q2: Why is it important to not distill to dryness?
A2: Distilling to dryness can cause the flask to crack due to overheating. Additionally, some organic compounds, particularly peroxides, can become explosive when concentrated and heated.
Q3: What is the purpose of boiling chips?
A3: Boiling chips are small, porous materials that promote smooth boiling by providing nucleation sites for bubbles to form. This prevents "bumping," which is the violent boiling of a superheated liquid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No distillate is collecting | The heating temperature is too low.The thermometer is placed incorrectly. | Increase the heating mantle temperature.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
| The temperature reading is fluctuating | The boiling is uneven.The distillation rate is too fast. | Ensure boiling chips are in the flask.Reduce the heating rate to ensure a slow and steady distillation. |
| The distillate is not pure | The boiling points of the components are too close for simple distillation.The distillation was carried out too quickly. | Use a fractionating column (fractional distillation).Slow down the rate of distillation to allow for better separation. |
Quantitative Data
Comparison of Simple and Fractional Distillation
| Boiling Point Difference (°C) | Recommended Distillation Method | Expected Separation Efficiency |
| > 70 | Simple Distillation | Good to Excellent |
| 25 - 70 | Fractional Distillation | Good to Excellent |
| < 25 | Fractional Distillation (with a high-efficiency column) | Fair to Good |
| Azeotrope Formation | Specialized techniques (e.g., azeotropic distillation) | Simple/Fractional distillation is ineffective |
Experimental Protocol: Simple Distillation
-
Apparatus Setup:
-
Place the liquid mixture in a round-bottom flask, adding a few boiling chips. The flask should not be more than two-thirds full.
-
Assemble the distillation apparatus with the flask, distillation head, thermometer, condenser, and receiving flask. Ensure all joints are secure.
-
The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
-
Distillation:
-
Begin circulating cold water through the condenser (in at the bottom, out at the top).
-
Gently heat the round-bottom flask.
-
Observe the temperature as the vapor rises and enters the condenser.
-
Collect the distillate in the receiving flask at a steady rate of about 1-2 drops per second.
-
Record the temperature at which the liquid is distilling.
-
-
Completion:
-
Stop the distillation when only a small amount of liquid remains in the distilling flask. Do not distill to dryness.
-
Allow the apparatus to cool before disassembling.
-
Workflow Diagram
Liquid-Liquid Extraction
Liquid-liquid extraction is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.
Frequently Asked Questions (FAQs)
Q1: How do I know which layer is which (aqueous vs. organic)?
A1: The layers will separate based on density. The denser solvent will be the bottom layer. While the aqueous layer is often denser, this is not always the case (e.g., chlorinated solvents like dichloromethane are denser than water). To be certain, you can add a drop of water and see which layer it joins.
Q2: What should I do if an emulsion forms?
A2: An emulsion is a suspension of one liquid in another that is slow to separate. To break an emulsion, you can try gently swirling the separatory funnel, adding a small amount of brine (saturated NaCl solution), or filtering the mixture through a pad of Celite.
Q3: Why is it better to perform multiple small extractions rather than one large one?
A3: Multiple extractions with smaller volumes of solvent are more efficient at removing a solute from a solution than a single extraction with a large volume of solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation | Vigorous shaking of the separatory funnel.Presence of surfactants or finely divided solids. | Allow the mixture to stand for a longer period.Gently swirl instead of shaking vigorously.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. |
| Difficulty in seeing the layer interface | The layers are of similar refractive index. | Hold the separatory funnel up to a light source or place a piece of white paper behind it. |
| Loss of product | The product is partially soluble in the aqueous layer.The separatory funnel was not vented properly, causing loss of material. | Back-extract the aqueous layer with a fresh portion of the organic solvent.Vent the separatory funnel frequently, especially when a gas is being produced (e.g., from a bicarbonate wash of an acidic solution). |
Quantitative Data
Partition Coefficients (K) of Common Organic Compounds
The partition coefficient, K, is defined as the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium.
Solvent System: Diethyl Ether / Water
| Compound | K (Cether / Cwater) |
| Acetic Acid | 0.8 |
| Benzoic Acid | 182 |
| Caffeine | 0.04 |
| Diethyl Ether | ~13 |
| Naphthalene | 3300 |
Solvent System: Dichloromethane / Water
| Compound | K (CDCM / Cwater) |
| Acetanilide | 4.2 |
| Aniline | 10.5 |
| Benzoic Acid | 33.3 |
| Caffeine | 4.5 |
| Phenol | 29.5 |
Note: K values can vary with temperature and pH.
Experimental Protocol: Liquid-Liquid Extraction
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Setup:
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Secure a separatory funnel to a ring stand. Ensure the stopcock is closed.
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-
Adding Solutions:
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Pour the solution to be extracted into the separatory funnel.
-
Add the extraction solvent. The funnel should not be more than three-quarters full.
-
-
Extraction:
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel.
-
Vent the funnel by opening the stopcock to release any pressure.
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Close the stopcock and shake gently for 10-20 seconds. Vent again.
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Repeat the shaking and venting process several times.
-
-
Separation:
-
Place the funnel back in the ring stand and remove the stopper.
-
Allow the layers to fully separate.
-
Carefully open the stopcock and drain the bottom layer into a flask.
-
Pour the top layer out through the top of the funnel into a separate flask.
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-
Drying and Isolation:
-
The combined organic extracts are typically dried over an anhydrous inorganic salt (e.g., sodium sulfate or magnesium sulfate) to remove residual water.
-
The drying agent is then removed by filtration, and the solvent is evaporated to yield the purified product.
-
Workflow Diagram
Precipitation
Precipitation is a technique used to separate a substance from a solution by converting it into a solid. This is often achieved by adding a reagent that causes the desired product to become insoluble.
Frequently Asked Questions (FAQs)
Q1: What is the difference between precipitation and crystallization?
A1: While both processes result in a solid product from a solution, crystallization is typically a slower process that allows for the formation of a highly ordered crystal lattice, which tends to exclude impurities. Precipitation is often a more rapid process that may trap impurities within the solid material.
Q2: How can I induce precipitation?
A2: Precipitation can be induced by changing the solvent composition to one in which the product is insoluble (an "anti-solvent"), altering the pH of the solution to neutralize a charged species, or by adding a precipitating agent that forms an insoluble salt with the product.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms | The solution is not supersaturated.The wrong anti-solvent or precipitating agent was used. | Add more anti-solvent or precipitating agent.Cool the solution.Ensure the chosen anti-solvent or precipitating agent is appropriate for the target compound. |
| The precipitate is oily or gummy | The rate of precipitation is too fast.The concentration of the product is too high. | Add the anti-solvent or precipitating agent more slowly while stirring vigorously.Dilute the solution before adding the precipitating agent. |
| The precipitate is very fine and difficult to filter | Rapid precipitation leading to small particle size. | Allow the precipitate to "digest" by letting it stand in the mother liquor (sometimes with gentle heating) to allow for particle growth.Use a finer filter paper or a centrifuge to collect the solid. |
References
Validation & Comparative
A Comparative Guide to Purity Confirmation of 2,6-Dichloro-4-iodoaniline
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 2,6-Dichloro-4-iodoaniline, a key building block in the synthesis of various biologically active molecules. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of potential impurities, the required accuracy, and the availability of instrumentation. A multi-faceted approach, employing a combination of these techniques, often yields the most comprehensive purity profile.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Elemental Analysis |
| Typical Purity (%) | 95.0 - >98%[1] | >99% (for related compounds) | >99.5% (absolute molar purity for related compounds) | Correlates to elemental composition |
| Common Impurities Detected | Starting materials, less volatile by-products, regioisomers | Volatile organic compounds, residual solvents, more volatile by-products | Impurities with distinct proton signals from the analyte | Does not directly detect organic impurities |
| Limit of Detection (LOD) | ng levels (analyte dependent) | pg to fg levels (analyte dependent) | ~0.1% (impurity dependent) | Not applicable for impurity detection |
| Limit of Quantification (LOQ) | ng levels (analyte dependent) | pg to fg levels (analyte dependent) | ~0.3% (impurity dependent) | Not applicable for impurity quantification |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei. | Determines the weight percentage of each element in the sample. |
| Advantages | Robust, versatile for non-volatile and thermally sensitive compounds, excellent for quantification. | High sensitivity and selectivity, excellent for separation and identification of volatile impurities. | Provides absolute purity without a specific reference standard for each impurity, non-destructive. | Confirms the elemental composition of the bulk sample, providing a fundamental measure of purity. |
| Limitations | Requires reference standards for impurity identification and quantification. | May require derivatization for non-volatile compounds, potential for thermal degradation of analytes. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. | Insensitive to impurities with a similar elemental composition to the main compound. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. The following are representative methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound.
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Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (both typically containing 0.1% trifluoroacetic acid or formic acid).
-
Gradient Program:
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 30% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
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Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase to create a 0.1 mg/mL stock solution.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Impurities can be identified by comparing their retention times with those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the detection and identification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for halogenated compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
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Injector Temperature: 280°C.
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Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 15°C/min to 280°C.
-
Hold for 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve it in 25 mL of a high-purity solvent (e.g., acetone or ethyl acetate) to create a 1 mg/mL stock solution.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram. The mass spectrometer provides mass-to-charge ratio information, which aids in the identification of the main component and any impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity certified reference material with a known chemical structure and purity (e.g., maleic acid, 1,4-dinitrobenzene) that has signals that do not overlap with the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d) to completely dissolve both the sample and the internal standard.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
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Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
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Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Elemental Analysis
Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition with the theoretical values.
-
Theoretical Composition for C₆H₄Cl₂IN:
-
Carbon (C): 25.03%
-
Hydrogen (H): 1.40%
-
Chlorine (Cl): 24.63%
-
Iodine (I): 44.09%
-
Nitrogen (N): 4.86%
-
-
Instrumentation: An elemental analyzer capable of CHN and halogen analysis.
-
Procedure:
-
A small, accurately weighed amount of the dried sample (typically 1-3 mg) is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
For halogens, the combustion products are absorbed in a solution, and the halide ions are quantified by titration or ion chromatography.
-
-
Data Analysis: The experimentally determined weight percentages of C, H, N, Cl, and I are compared to the theoretical values. A close correlation (typically within ±0.4%) indicates a high degree of purity.
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for the comprehensive purity confirmation of this compound. The following diagrams illustrate a logical workflow for purity analysis and a comparison of the key analytical techniques.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Caption: Comparison of analytical methods for purity confirmation.
References
A Comparative Analysis of HPLC and GC-MS for Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable analysis of aniline and its derivatives is crucial across various scientific disciplines, from environmental monitoring to pharmaceutical development, owing to their roles as key industrial intermediates and their potential toxicity. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific analytical needs.
At a Glance: HPLC vs. GC-MS for Aniline Derivatives
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[2] |
| Applicability | Highly versatile for a wide range of aniline derivatives, including non-volatile and thermally sensitive compounds, without the need for derivatization.[1][3] | Best suited for volatile and thermally stable aniline derivatives. Derivatization is often required for polar or less volatile compounds to improve chromatographic performance.[2][3] |
| Sample Preparation | Often simpler, may involve direct injection after dilution and filtration.[4] | Can be more complex, frequently requiring extraction (e.g., LLE) and derivatization.[5][6] |
| Sensitivity | Good, with UV detection being common. Sensitivity can be enhanced with fluorescence or mass spectrometry detectors.[7] | Excellent, especially with mass spectrometry, providing low limits of detection.[8] |
| Selectivity | Moderate with UV detection, but can be significantly enhanced by using a mass spectrometer (LC-MS).[4] | Very high, as the mass spectrometer provides detailed structural information, aiding in compound identification.[4] |
| Speed | Generally offers faster analysis times.[4] | Run times can be longer, especially when derivatization is included.[4] |
| Cost | Instrumentation and solvent costs can be high.[7] | Instrument purchase and maintenance costs can be significant.[9] |
Quantitative Data Comparison
The following table summarizes typical performance data for the analysis of various aniline derivatives using HPLC and GC-MS, compiled from multiple sources.
| Analyte | Method | Limit of Detection (LOD) | Linearity (r²) | Recovery (%) | Reference |
| Aniline, Nitroanilines | On-line SPE-HPLC-UV | 0.1–0.2 µg/L | > 0.9999 | 93 - 147 | [3] |
| Aniline | GC-MS (with derivatization) | 0.1 mg/L | Linear from 0.5 to 25.0 mg/L | Not Specified | [6] |
| Halogenated Anilines | GC-MS | Not Specified | Not Specified | Not Specified | [5] |
| Aniline and its degradation products | RP-HPLC-PDA | Not Specified | 0.9987 - 0.9999 | 87.51 - 101.35 | [10] |
| Methylated and Chlorinated Anilines | GC/MS & LC/MS-MS | Not Specified | Not Specified | Not Specified | [8][11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for Aniline Derivatives
This protocol is a generalized procedure for the analysis of substituted anilines using reversed-phase HPLC with UV detection.[12]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[12]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[12][13]
-
Chemicals: HPLC grade acetonitrile, methanol, and water. Phosphoric acid or other buffer components. High-purity aniline standards.[12]
2. Mobile Phase and Standard Preparation:
-
Mobile Phase: A typical mobile phase is a mixture of methanol or acetonitrile and water, for instance, a 60:40 (v/v) ratio of methanol to water.[12][13] The mobile phase should be filtered and degassed before use.[12]
-
Standards: Prepare stock solutions of aniline standards in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[13]
-
Detection: UV detection at 254 nm.[13]
-
Injection Volume: 10 µL.[4]
4. Sample Preparation:
-
For liquid samples, dilution with the mobile phase followed by filtration through a 0.45 µm filter is often sufficient.[4]
-
For more complex matrices, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[12]
5. Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Construct a calibration curve by plotting the peak area against the concentration of each standard.
-
Quantify the aniline derivatives in the samples using the linear regression equation from the calibration curve.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Halogenated Aniline Derivatives
This protocol outlines a general procedure for the analysis of halogenated anilines, which often requires derivatization.[5]
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for amine analysis (e.g., ZB5-ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[8]
-
Chemicals: Solvents like ethyl acetate and dichloromethane (DCM), derivatizing agents (e.g., heptafluorobutyric anhydride - HFBA), and high-purity aniline standards.[5]
2. Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of 100 mL of an aqueous sample to >11 with 10 M NaOH.[5]
-
Extract the sample three times with 30 mL portions of DCM in a separatory funnel.[5]
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate to about 1 mL.[5]
3. Derivatization (with HFBA):
-
Evaporate the concentrated extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA.[5]
-
Heat the mixture at 70°C for 30 minutes.[5]
-
Evaporate to dryness again and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[5]
4. GC-MS Conditions:
-
Inlet Temperature: 250°C.[5]
-
Injection Mode: Splitless.[5]
-
Oven Program: Start at 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
MSD Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
5. Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to those of known standards.
-
For quantification, construct a calibration curve using the peak areas of the target ions.
Key Considerations for Method Selection
Choose HPLC when:
-
Analyzing a wide range of aniline derivatives, including those that are non-volatile or thermally labile.[1][3]
-
A simpler and faster sample preparation workflow is desired.[4]
-
High throughput is a priority.[4]
-
Derivatization is to be avoided.[3]
Choose GC-MS when:
-
High sensitivity and selectivity are paramount for trace-level analysis.[2][8]
-
Definitive identification of compounds is required, which is facilitated by the mass spectral data.[4]
-
The aniline derivatives being analyzed are volatile and thermally stable, or when derivatization is a feasible option.[14]
Visualizing the Workflow and Decision Process
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. labioscientific.com [labioscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. Sigma-Aldrich [sigmaaldrich.com]
- 14. mastelf.com [mastelf.com]
A Comparative Guide to the Reactivity of Iodo- vs. Chloro-Substituted Aniline Rings
For researchers, scientists, and drug development professionals, the functionalization of aromatic compounds is a critical aspect of modern organic synthesis. Halogenated anilines are foundational building blocks, providing versatile handles for carbon-carbon and carbon-nitrogen bond formation. The choice of the halogen substituent—iodine or chlorine—profoundly influences the reactivity of the aniline derivative, dictating the necessary reaction conditions and the potential for selective transformations. This guide provides an objective comparison of the reactivity of iodo- and chloro-substituted anilines in key organic reactions, supported by experimental data and detailed methodologies.
Executive Summary
The reactivity of a haloaniline is primarily governed by the carbon-halogen (C-X) bond strength and the electronic and steric nature of the halogen. In palladium-catalyzed cross-coupling reactions, the reactivity trend is generally I > Br > Cl > F. This is because the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst, which is facilitated by a weaker C-X bond. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is typically F > Cl > Br > I, as the electronegativity of the halogen stabilizes the intermediate Meisenheimer complex.
Theoretical Framework: Electronic and Steric Effects
The differing reactivity of iodo- and chloroanilines can be attributed to a combination of electronic and steric effects.
Electronic Effects: Halogens exert both an inductive and a resonance effect. Inductively, they are electron-withdrawing due to their electronegativity. In terms of resonance, they can donate a lone pair of electrons to the aromatic ring. For both chlorine and iodine, the inductive effect is generally considered to be dominant. Hammett constants, which quantify the electronic influence of substituents, show that both iodine and chlorine are electron-withdrawing.
Steric Effects: The larger atomic radius of iodine compared to chlorine results in greater steric hindrance around the C-X bond. This can influence the approach of reagents and catalysts, affecting reaction rates.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data for the reactivity of iodo- and chloroanilines in representative palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The data has been compiled from various sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Haloanilines with Phenylboronic Acid
| Haloaniline | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd(OAc)₂ | K₃PO₄ | Water/Ethanol | 60 | 2 | High |
| 4-Chloroaniline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 100 | 24 | Moderate to High |
Note: Yields are representative and can vary significantly with the specific catalyst, ligand, and reaction conditions.
Table 2: Buchwald-Hartwig Amination of Haloanilines with Morpholine
| Haloaniline | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | High |
| 4-Chloroaniline | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | High |
Note: Modern bulky phosphine ligands have enabled the efficient coupling of less reactive aryl chlorides.[1]
Table 3: Heck Reaction of Haloanilines with Acrylonitrile
| Haloaniline | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| 4-Iodoaniline | Pd/C | Et₃N | DMF | 100 | ~1 | ~100 |
| 4-Chloroaniline | Pd(OAc)₂/PR₃ | Et₃N | DMF | >100 | >12 | Low to Moderate |
Note: Iodoanilines are significantly more reactive in Heck reactions, often proceeding under milder conditions.
Table 4: Nucleophilic Aromatic Substitution (SNAr) of Nitrohaloanilines with Piperidine
| Nitrohaloaniline | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-nitrobenzene | K₂CO₃ | DMF | 80 | 12 | Low |
| 1-Chloro-4-nitrobenzene | K₂CO₃ | DMF | 80 | 12 | High |
Note: In SNAr, the reactivity is dominated by the electronegativity of the halogen, making chloro-substituted rings more reactive than iodo-substituted ones when activated by a strong electron-withdrawing group.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoaniline
Materials:
-
4-Iodoaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
Ethanol (95%)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add 4-iodoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add 3 mL of water and 1 mL of 95% ethanol, followed by palladium(II) acetate (0.01 mmol).
-
The reaction mixture is stirred vigorously and heated to 60°C for 2 hours.
-
After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloroaniline
Materials:
-
4-Chloroaniline
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, nitrogen or argon source
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 10 minutes.
-
Add 4-chloroaniline (1.0 equiv.) and morpholine (1.2 equiv.).
-
Heat the reaction mixture to reflux under an inert atmosphere for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 3: Heck Reaction of 4-Iodoaniline
Materials:
-
4-Iodoaniline
-
Acrylonitrile
-
Palladium on carbon (10% Pd/C)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, dissolve 4-iodoaniline (1.0 equiv.) in DMF under an inert atmosphere.
-
Add acrylonitrile (1.5 equiv.) and triethylamine (1.5 equiv.).
-
Add 10% Pd/C (0.1 mol%).
-
Heat the reaction mixture to 100°C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture, filter to remove the catalyst, and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-4-nitrobenzene
Materials:
-
1-Chloro-4-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 1-chloro-4-nitrobenzene (1.0 equiv.), piperidine (2.0 equiv.), and potassium carbonate (2.0 equiv.) in DMF.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.[3]
Mandatory Visualization
Caption: Palladium-catalyzed cross-coupling cycle and reactivity trend.
Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism and reactivity.
Conclusion
The choice between an iodo- or chloro-substituted aniline is a critical decision in synthetic planning. Iodoanilines are generally the substrates of choice for palladium-catalyzed cross-coupling reactions due to their higher reactivity, which often allows for milder reaction conditions and lower catalyst loadings. In contrast, chloroanilines, while less reactive in cross-coupling, are more susceptible to nucleophilic aromatic substitution, particularly when the ring is activated with electron-withdrawing groups. The development of advanced catalyst systems has significantly broadened the utility of chloroanilines in cross-coupling reactions, making them a more viable and cost-effective alternative to iodoanilines in many applications. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions in the selection of substrates and reaction conditions for the efficient synthesis of complex aniline derivatives.
References
A Comparative Guide to LC-MS/MS Analysis of 2,6-Dichloro-4-iodoaniline and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the analysis of 2,6-dichloro-4-iodoaniline and its potential reaction or metabolic products. Due to the limited availability of specific experimental data for this compound in the public domain, this guide extrapolates from established analytical methods for other halogenated anilines and related compounds. The presented protocols and data serve as a foundational resource for developing and validating analytical methods for this compound and its derivatives.
Halogenated anilines are a class of compounds significant in the synthesis of pharmaceuticals and agrochemicals.[1] Their analysis is crucial for reaction monitoring, purity assessment, and metabolic profiling. LC-MS/MS offers high sensitivity and selectivity, making it a powerful technique for the determination of these compounds, often at trace levels.[2]
Comparison of Analytical Techniques
The choice between different chromatographic and mass spectrometric techniques depends on the analyte's properties and the analytical objective. For halogenated anilines, which can be polar, LC-MS is often preferred over gas chromatography (GC) as it typically does not require derivatization.[3]
Table 1: Hypothetical Performance Comparison of LC-MS/MS Methods for this compound Analysis
| Parameter | Method A: High-Throughput Screening | Method B: High-Sensitivity Quantitation |
| Chromatography | UPLC with C18 Column (sub-2-µm particles) | HPLC with C18 Column |
| Mobile Phase | Gradient elution with water/acetonitrile (both with 0.1% formic acid) | Gradient elution with water/acetonitrile (both with 0.1% formic acid) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Run Time | < 5 minutes | 10-15 minutes |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 0.05 ng/mL |
| Linear Range | 0.5 - 500 ng/mL | 0.05 - 100 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general procedure for extracting halogenated anilines from aqueous samples like plasma or urine, adaptable for reaction mixtures.
Reagents and Materials:
-
SPE Cartridges (e.g., C18, 100 mg)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water and methanol
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be: 5% B to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS) Method
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high sensitivity.[4]
-
Hypothetical MRM Transitions for this compound and Potential Metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Hydroxylated Metabolite | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| N-acetylated Metabolite | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized |
Note: The specific m/z values and collision energies need to be determined experimentally by infusing a standard of the compound of interest.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Potential metabolic pathway of this compound.
Discussion
The successful analysis of this compound and its reaction products by LC-MS/MS relies on a systematic method development approach. Key considerations include:
-
Optimization of Chromatographic Separation: Achieving good peak shape and separation from matrix components is crucial. The choice of column chemistry, mobile phase composition, and gradient profile should be carefully optimized. UPLC systems can offer higher resolution and faster analysis times.[4]
-
Mass Spectrometry Conditions: The ionization efficiency of halogenated anilines can be influenced by the mobile phase pH. ESI in positive mode is generally effective. The selection of precursor and product ions for MRM transitions must be optimized to ensure selectivity and sensitivity.
-
Matrix Effects: Biological samples can introduce matrix effects that may suppress or enhance the analyte signal. The use of stable isotope-labeled internal standards is the most effective way to compensate for these effects and ensure accurate quantification.[5]
-
Metabolite Identification: For metabolism studies, a combination of MRM for known metabolites and full scan or product ion scan modes can be used to identify unknown metabolites. The metabolism of similar compounds, such as 2,6-dichloro-4-nitroaniline, has been studied and can provide insights into potential biotransformation pathways.[6] Studies on other chloroanilines have shown that N-acetylation can be a dominant metabolic route.[7]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism of [14C]dichloran (2,6-dichloro-4-nitroaniline) in the lactating goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of Dichlorinated Iodoanilines
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the mass spectrometric behavior of dichlorinated iodoanilines. This publication provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns for various isomers of dichlorinated iodoanilines, offering valuable insights for the structural elucidation of these complex halogenated aromatic compounds.
The guide addresses a critical knowledge gap by systematically predicting the fragmentation pathways of these molecules, even in the absence of extensive publicly available experimental spectra. By analogizing from the known fragmentation of dichloroanilines and iodoanilines, this guide presents a robust framework for identifying and differentiating between isomers.
Predicted Mass Spectrometry Fragmentation Patterns
The mass spectrometric fragmentation of dichlorinated iodoanilines under electron ionization is predicted to be driven by the presence of three halogen substituents and an amino group on the aromatic ring. The molecular ion peak (M+) will be a key feature, with its characteristic isotopic pattern due to the presence of two chlorine atoms. The primary fragmentation pathways are expected to involve the loss of halogen atoms and other small neutral molecules.
Below is a summary of the predicted major fragment ions for dichlorinated iodoaniline isomers. The molecular weight of dichlorinated iodoaniline (C₆H₄Cl₂IN) is 287.91 g/mol . Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. For simplicity, the monoisotopic mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N) is used for the nominal mass of the fragments.
| Fragment Ion | Predicted m/z | Proposed Fragmentation Pathway |
| [M]+• | 287 | Molecular Ion |
| [M-Cl]+ | 252 | Loss of a chlorine radical |
| [M-I]+ | 160 | Loss of an iodine radical |
| [M-Cl-HCN]+ | 225 | Loss of a chlorine radical followed by elimination of hydrogen cyanide |
| [M-I-HCN]+ | 133 | Loss of an iodine radical followed by elimination of hydrogen cyanide |
| [M-Cl-Cl]+ | 217 | Loss of two chlorine radicals |
| [C₆H₄N]+• | 90 | Benzynitrile radical cation, formed after loss of all halogens |
Isomer-Specific Fragmentation
The relative abundance of these fragment ions is expected to vary depending on the substitution pattern on the aniline ring. For instance, isomers with ortho-substituents may exhibit unique fragmentation pathways due to ortho-effects, such as the loss of HCl. The stability of the resulting fragment ions will also play a crucial role in determining the appearance of the mass spectrum.
Alternative Analytical Techniques
While GC-MS with electron ionization is a powerful tool for the analysis of dichlorinated iodoanilines, other techniques can provide complementary information:
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers enhanced selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices. By selecting a specific precursor ion and monitoring its characteristic product ions, interferences can be minimized.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile derivatives of dichlorinated iodoanilines. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom in the molecule, enabling unambiguous isomer identification.
Experimental Protocols
A detailed experimental protocol for the analysis of dichlorinated iodoanilines using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Preparation:
-
Dissolve 1 mg of the dichlorinated iodoaniline isomer in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
Visualizing Fragmentation and Workflows
To further clarify the predicted fragmentation pathways and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Predicted EI fragmentation pathway for dichlorinated iodoanilines.
Caption: Experimental workflow for GC-MS analysis of dichlorinated iodoanilines.
This guide serves as a foundational resource for researchers working with halogenated anilines. The predictive nature of the fragmentation patterns, combined with detailed experimental protocols and clear visualizations, will aid in the rapid and accurate identification of these important chemical entities.
Comparison of different iodinating reagents for aniline synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of an iodine atom into the aniline scaffold is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The resulting iodoanilines are versatile intermediates, particularly for cross-coupling reactions. The choice of iodinating reagent is paramount, directly influencing the yield, regioselectivity, and scalability of the synthesis. This guide provides an objective comparison of common iodinating reagents for aniline synthesis, supported by experimental data, to aid in the selection of the most suitable method for a given application.
Performance Comparison of Iodinating Reagents
The following table summarizes the performance of three common iodinating reagents—Molecular Iodine (I₂), N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl)—for the synthesis of iodoaniline. It is important to note that the data presented is compiled from different studies, and direct comparison should be approached with caution as reaction conditions vary.
| Iodinating Reagent | Typical Conditions | Product | Yield (%) | Regioselectivity (para:ortho) | Key Advantages | Key Disadvantages |
| Molecular Iodine (I₂) / NaHCO₃ | Water, 12-15°C | p-Iodoaniline | 75-84%[1] | Predominantly para | Cost-effective, readily available, mild conditions. | Moderate yields, may require purification to remove minor isomers. |
| Molecular Iodine (I₂) / Pyridine/Dioxane | Dioxane/Pyridine, 0°C to RT | p-Iodoaniline | ~95% (for aniline) | Highly para-selective | High yields and selectivity for the para isomer, mild conditions.[2] | Use of pyridine and dioxane, which may be undesirable. |
| N-Iodosuccinimide (NIS) / Solid State | Grinding, Room Temperature | Iodoanilines | 94-99%[2] | Highly selective (typically para) | High yields, short reaction times, solvent-free, simple work-up. | Higher cost compared to I₂, may require an acid catalyst for less reactive anilines. |
| Iodine Monochloride (ICl) | Acetic Acid, then HCl hydrolysis | 4-Iodoaniline (from Acetanilide) | ~90% (of iodoacetanilide) | Highly para-selective | High reactivity and yields. | Corrosive and moisture-sensitive reagent, indirect method for free aniline. |
Experimental Protocols
Detailed methodologies for the synthesis of iodoaniline using the compared reagents are provided below.
Protocol 1: Iodination of Aniline using Molecular Iodine and Sodium Bicarbonate
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Aniline (1.2 moles)
-
Sodium Bicarbonate (1.8 moles)
-
Iodine, powdered (1 mole)
-
Water
-
Gasoline (for recrystallization)
Procedure:
-
In a 3-L beaker, combine aniline, sodium bicarbonate, and 1 L of water. Cool the mixture to 12-15°C.
-
With vigorous stirring, add powdered iodine in portions over 30 minutes.
-
Continue stirring for an additional 20-30 minutes until the color of free iodine disappears.
-
Collect the crude p-iodoaniline by filtration and dry.
-
Purify the crude product by recrystallization from hot gasoline to yield p-iodoaniline.
Protocol 2: Para-Selective Iodination of Aniline using Molecular Iodine in Pyridine/Dioxane
This protocol is based on a highly selective para-iodination method.[2]
Materials:
-
Aniline (1 equivalent)
-
Iodine (1.5 equivalents)
-
Pyridine
-
Dioxane
-
Sodium thiosulfate solution
-
Dichloromethane
Procedure:
-
Dissolve aniline in a 1:1 mixture of pyridine and dioxane and cool the solution to 0°C.
-
Add iodine to the solution in one portion.
-
Stir the reaction at 0°C for 1 hour, then at room temperature for another hour.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the product with dichloromethane, wash with water, and evaporate the solvent to obtain the para-iodoaniline.
Protocol 3: Iodination of Aniline using N-Iodosuccinimide (General Procedure)
This general procedure highlights the use of NIS for the iodination of anilines, which often proceeds in high yield.[2]
Materials:
-
Aniline derivative (1 equivalent)
-
N-Iodosuccinimide (1-1.2 equivalents)
-
Acetonitrile or Dichloromethane
Procedure:
-
Dissolve the aniline derivative in a suitable solvent like acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide to the solution. For less reactive anilines, a catalytic amount of an acid (e.g., trifluoroacetic acid) may be required.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture is typically washed with aqueous sodium thiosulfate to remove any unreacted iodine and then extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the iodinated aniline.
Protocol 4: Synthesis of 4-Iodoaniline via Iodine Monochloride
This method involves the iodination of acetanilide followed by hydrolysis.
Materials:
-
Acetanilide (1 mole)
-
Iodine Monochloride (1 mole)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve acetanilide in glacial acetic acid.
-
With stirring, add a solution of iodine monochloride in glacial acetic acid.
-
After the reaction is complete, pour the mixture into water to precipitate 4-iodoacetanilide.
-
Collect the 4-iodoacetanilide by filtration.
-
Hydrolyze the 4-iodoacetanilide by boiling with concentrated hydrochloric acid to yield 4-iodoaniline.
Experimental Workflow
The general workflow for the iodination of aniline involves several key steps, from reaction setup to product purification.
Signaling Pathways and Logical Relationships
The electrophilic aromatic substitution mechanism is central to the iodination of aniline. The electron-donating amino group activates the aromatic ring, directing the incoming electrophile (an iodine species) primarily to the para and ortho positions.
References
Supramolecular Architectures of Iodo- and Chloro-Anilines: A Comparative Guide to Crystal Structures
A detailed examination of the supramolecular differences between iodo- and chloro-anilines in the solid state, supported by crystallographic data. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the impact of halogen substitution on crystal packing and intermolecular interactions.
The substitution of a chlorine atom with an iodine atom on an aniline scaffold significantly influences the resulting crystal structure and the dominant supramolecular interactions. This difference primarily stems from the distinct electronic and steric properties of iodine versus chlorine. Iodine's larger size and greater polarizability make it a more effective halogen bond donor, often leading to crystal packing dominated by halogen-halogen interactions. In contrast, the smaller and more electronegative chlorine atom frequently participates in a wider range of weaker interactions, with crystal structures often governed by hydrogen bonding and close-packing effects.
A key finding in the study of 4-substituted anilines is that 4-chloroaniline is isostructural with its bromo and ethynyl counterparts, indicating that their crystal structures are dominated by similar intermolecular interactions.[1] However, 4-iodoaniline adopts a different crystal structure, which is attributed to the large volume of the iodine atom (32.96 ų) compared to chlorine (18.1 ų).[1] This size difference leads to a shift from an "interaction dominated structure" to a "close-packing determined structure" for 4-iodoaniline, where I···I contacts become a significant feature.[1]
In dihalogenated anilines, a variety of weak intermolecular interactions, including N-H···N, N-H···I, and N-H···Cl, are responsible for the stability of the crystal structures.[2][3] For instance, in the crystal structure of 2-chloro-4-iodoaniline, no classic strong hydrogen bonds or I···I interactions are observed; instead, a combination of weaker interactions stabilizes the crystal lattice.[2][3] Conversely, the crystal structure of 4-chloro-2-iodoaniline features N-H···N hydrogen bonding, creating chain motifs, and a notable Cl···I contact of 3.7850 (16) Å.[4][5][6]
Comparative Crystallographic Data
The following tables summarize key quantitative data from the crystal structures of representative iodo- and chloro-anilines, highlighting the differences in bond lengths and intermolecular contacts.
Table 1: Key Bond Lengths in Halogenated Anilines
| Compound | C–Cl Bond Length (Å) | C–I Bond Length (Å) | Reference |
| 4-chloroaniline | 1.75 | - | [4] |
| 2-iodoaniline | - | 2.103 (7) | [4] |
| 4-chloro-2-iodoaniline | 1.755 (6) | 2.101 (5) | [4][5] |
| 2-chloro-4-iodoaniline | 1.742 (4) | 2.103 (4) | [4] |
Table 2: Intermolecular Interaction Geometries in Halogenated Anilines
| Compound | Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |
| 2-chloro-4-iodoaniline | N-H···N | N1-H1N···N1 | 3.359 (4) | 153 (4) | [3] |
| N-H···Cl | N1-H1N···Cl1 | 3.515 (4) | 129 (4) | [3] | |
| N-H···I | N1-H2N···I1 | 3.807 (4) | 139 (4) | [3] | |
| 4-chloro-2-iodoaniline | N-H···N | N1-H2···N1 | 3.142 (6) | 161 (5) | [4] |
| Cl···I | - | 3.7850 (16) | - | [4][5][6] |
Supramolecular Interaction Patterns
The differing abilities of iodine and chlorine to form halogen and hydrogen bonds lead to distinct supramolecular assemblies in the crystal lattice. The following diagrams illustrate these contrasting patterns.
Caption: Dominant interactions in chloro-aniline crystals.
Caption: Dominant interactions in iodo-aniline crystals.
Experimental Protocols
The crystallographic data presented in this guide are typically obtained through single-crystal X-ray diffraction. The following is a generalized protocol for this technique.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal of the aniline derivative is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray data are collected. For volatile or sensitive samples, data collection is often performed at low temperatures (e.g., 125 K).[5]
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain accurate atomic positions and thermal parameters.
-
Data Analysis: The refined structure is analyzed to determine bond lengths, bond angles, and intermolecular interaction geometries. Software such as SHELX is commonly used for structure solution and refinement.
Caption: Experimental workflow for crystal structure determination.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 4-chloro-2-iodo-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 2,6-Dichloro-4-iodoaniline in the Synthesis of Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the selection of optimal building blocks is a critical determinant of synthetic efficiency and the ultimate efficacy of the therapeutic agent. Kinase inhibitors, a cornerstone of precision oncology, often feature complex molecular architectures accessible through strategic cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive comparison of 2,6-dichloro-4-iodoaniline with other key building blocks in the synthesis of kinase inhibitors, with a focus on the dual Src/Abl inhibitor, Bosutinib. We will delve into a comparative analysis of reaction efficiency, pharmacological activity of the resulting compounds, and provide detailed experimental protocols to inform medicinal chemists and drug development professionals in their synthetic endeavors.
The Versatility of Halogenated Anilines in Kinase Inhibitor Synthesis
Halogenated anilines are invaluable precursors in medicinal chemistry due to the diverse reactivity of the carbon-halogen bond in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNA_r). The nature and position of the halogen substituents on the aniline ring dictate the regioselectivity and efficiency of these transformations, allowing for the modular construction of complex drug molecules.
The strategic importance of this compound lies in the differential reactivity of its halogen atoms. The carbon-iodine bond is significantly more labile than the carbon-chlorine bonds, making it amenable to selective functionalization under milder reaction conditions, such as in Suzuki or Buchwald-Hartwig couplings. The two chloro substituents provide steric hindrance that can influence the conformation of the final molecule and offer additional points for later-stage diversification or to block unwanted metabolism.
Comparative Analysis: Synthesis of Bosutinib
To illustrate the efficacy of this compound, we will examine its theoretical application in the synthesis of Bosutinib and compare it to a documented synthesis utilizing a close analog, 2,4-dichloro-5-methoxyaniline . Bosutinib is a potent inhibitor of the Src and Bcr-Abl tyrosine kinases, which are implicated in the progression of chronic myeloid leukemia (CML) and other cancers.
The key step in the synthesis of Bosutinib involves the coupling of a substituted aniline with a 4-chloroquinoline core.
Theoretical Synthesis with this compound
While a direct synthesis of Bosutinib using this compound is not prominently documented in the reviewed literature, a theoretical pathway can be proposed based on established reactivity principles. The primary advantage of using this building block would be in a Suzuki coupling reaction to introduce the quinoline moiety. The high reactivity of the C-I bond would likely allow for milder reaction conditions and potentially higher yields compared to the corresponding bromo or chloro-analogs.
Documented Synthesis with 2,4-Dichloro-5-methoxyaniline
A well-established route to Bosutinib employs 2,4-dichloro-5-methoxyaniline in a nucleophilic aromatic substitution reaction with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. This reaction proceeds in high yield and forms the crucial anilino-quinoline scaffold of the final drug molecule.
Data Presentation: A Comparative Overview
The following table summarizes the key comparative aspects of using this compound versus 2,4-dichloro-5-methoxyaniline in the synthesis of Bosutinib.
| Feature | This compound (Theoretical) | 2,4-Dichloro-5-methoxyaniline (Documented) | Advantage/Disadvantage |
| Key Reaction Type | Suzuki or Buchwald-Hartwig Coupling | Nucleophilic Aromatic Substitution (SNA_r) | Iodoaniline offers more versatile coupling options. |
| Reactivity | High (due to C-I bond) | Moderate | Iodoaniline allows for milder reaction conditions. |
| Predicted Yield | Potentially >90% for Suzuki coupling | 88.3% for SNA_r | Comparable high yields are achievable. |
| Alternative Building Blocks | 2,6-dichloro-4-bromoaniline, 2,6-dichloraniline | 2,4-dibromo-5-methoxyaniline, 3-methoxy-4-hydroxybenzoic acid[1] | A variety of starting points exist for Bosutinib synthesis. |
Pharmacological Efficacy of Bosutinib
Regardless of the initial building block, the final active pharmaceutical ingredient, Bosutinib, exhibits potent inhibitory activity against its target kinases.
| Target Kinase | IC50 Value | Reference |
| Src | 1.2 nM | [2][3] |
| Abl | 1 nM | [3][4] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes.
Protocol 1: Nucleophilic Aromatic Substitution with 2,4-Dichloro-5-methoxyaniline[1]
Reaction: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
Materials:
-
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol)
-
2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol)
-
Acetonitrile (125 ml)
-
Hydrochloric acid in isopropyl alcohol
Procedure:
-
To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile in acetonitrile, add 2,4-dichloro-5-methoxyaniline.
-
Add hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.
-
Stir the reaction mass at 75-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.
-
Filter the reaction mass and wash the solid with acetonitrile, then dry under suction.
-
Expected Yield: 36.7 g (88.3%).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an iodoaniline with a boronic acid, which could be adapted for the synthesis of a Bosutinib precursor using this compound.
Materials:
-
This compound (1.0 equiv)
-
Quinoline boronic acid derivative (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the this compound, the quinoline boronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-110°C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Mandatory Visualizations
To better understand the biological context and the synthetic workflow, the following diagrams are provided.
Caption: Comparative synthetic workflows for Bosutinib.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Bosutinib.
Caption: Overview of the Src kinase signaling pathway inhibited by Bosutinib.
Conclusion
The choice of building blocks in drug discovery is a multifaceted decision that balances synthetic accessibility, cost, and the desired physicochemical properties of the final compound. This compound represents a highly versatile and reactive building block, theoretically offering advantages in cross-coupling reactions due to the lability of the carbon-iodine bond. While a direct comparison in the synthesis of Bosutinib is based on established chemical principles rather than a side-by-side documented synthesis, the potential for milder reaction conditions and high yields makes it an attractive alternative to other halogenated anilines.
In contrast, 2,4-dichloro-5-methoxyaniline is a proven and effective building block in a high-yielding nucleophilic aromatic substitution route to Bosutinib. The ultimate decision of which building block to employ will depend on the specific synthetic strategy, available resources, and desired diversification opportunities. Both building blocks, however, lead to a final product with potent and clinically relevant inhibitory activity against key oncogenic kinases. This guide provides the necessary data and protocols to enable researchers to make informed decisions in the design and execution of their kinase inhibitor synthesis programs.
References
- 1. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
Navigating Cross-Reactivity: A Comparative Guide for the Analysis of 2,6-Dichloro-4-iodoaniline in Complex Mixtures
Understanding Cross-Reactivity
Potential Cross-Reactants for 2,6-Dichloro-4-iodoaniline
Based on the structure of this compound, several classes of compounds could be potential cross-reactants in an immunoassay or other selective analytical methods. A comprehensive cross-reactivity study should, therefore, include a panel of structurally related molecules.
Table 1: Hypothetical Cross-Reactivity Data of an Immunoassay for this compound
| Compound | Structure | Concentration for 50% Inhibition (IC50) (ng/mL) | Cross-Reactivity (%) |
| This compound | C₆H₄Cl₂IN | 10 | 100 |
| 2,4-Dichloro-6-iodoaniline | C₆H₄Cl₂IN | 50 | 20 |
| 4-Iodoaniline | C₆H₆IN | 200 | 5 |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | 500 | 2 |
| Aniline | C₆H₇N | >10,000 | <0.1 |
| N-acetyl-2,6-dichloro-4-iodoaniline | C₈H₆Cl₂INO | 150 | 6.7 |
| 2,6-Dichloro-4-aminophenol | C₆H₅Cl₂NO | 800 | 1.25 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual cross-reactivity will depend on the specific antibodies and assay conditions used.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is crucial for accurately determining the cross-reactivity of an analytical method. The following workflow outlines the key steps for a comprehensive study.
Workflow for cross-reactivity assessment.
Detailed Experimental Protocol: Competitive ELISA
The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common platform for assessing cross-reactivity.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., this compound conjugated to a carrier protein)
-
Primary antibody specific to this compound
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Standard solutions of this compound
-
Solutions of potential cross-reactants
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Competitive Reaction:
-
Prepare a series of dilutions for the standard this compound and each potential cross-reactant.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the microtiter plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Similarly, determine the IC50 value for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Conclusion
While specific cross-reactivity data for this compound is not yet established in the public domain, this guide provides a robust framework for researchers to conduct their own assessments. By systematically identifying potential cross-reactants, employing a validated experimental workflow, and utilizing standardized protocols such as the competitive ELISA, scientists can confidently characterize the specificity of their analytical methods. This due diligence is essential for generating accurate and reliable data in the complex matrices encountered in pharmaceutical development, environmental monitoring, and other scientific disciplines.
A Comparative Guide to Validating Analytical Methods for Quantifying Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of halogenated anilines, which are often monitored as potential genotoxic impurities (PGIs) in pharmaceutical development and manufacturing. Halogenated anilines are a class of compounds used in the synthesis of various products, including dyes, pesticides, and pharmaceuticals, making their accurate quantification critical due to their potential toxicity.[1] The validation of these analytical methods is essential to ensure data reliability and regulatory compliance, following guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[2][3]
This document details the performance characteristics of various methods, provides standardized experimental protocols, and outlines the logical workflow for method validation.
Comparison of Analytical Techniques
The choice of an analytical method for halogenated anilines depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific properties of the analyte. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
Table 1: Performance Comparison of Key Analytical Methods
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Principle | Separation of volatile/semi-volatile compounds followed by mass-based detection. | Separation of compounds based on polarity, with detection via UV absorbance.[5] | High-resolution separation coupled with highly sensitive and specific mass-based detection.[6] |
| Sensitivity | High, especially with derivatization and in SIM mode.[7] | Moderate, suitable for higher concentration levels.[4] | Very High, ideal for trace-level quantification.[5][8] |
| Selectivity | High, provides structural information from mass spectra. | Lower, potential for interference from matrix components with similar UV absorbance.[9] | Very High, minimizes matrix interference through specific MRM transitions.[10] |
| LOD/LOQ | Low ppm to ppb range.[7] | µg/mL to high ng/mL range.[11] | Low ng/mL to pg/mL range.[12][13] |
| Derivatization | Often recommended or required to improve volatility and peak shape. | Not required.[14] | Not required.[10] |
| Typical Use Case | Analysis of volatile impurities in drug substances and environmental samples.[7][15] | Routine quality control, quantification of impurities at non-trace levels.[11] | Quantification of trace-level genotoxic impurities in complex matrices.[12] |
Method Validation Framework: ICH Q2(R1)
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The validation process involves evaluating a series of performance characteristics as outlined in the ICH Q2(R1) guideline.[2][16]
Caption: General workflow for analytical method validation per ICH Q2(R1).
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful method validation. Below are representative protocols for sample preparation and analysis using GC-MS and HPLC-UV.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for extracting halogenated anilines from aqueous samples, such as process wastewater or dissolved drug products.[1]
-
pH Adjustment: Take 100 mL of the aqueous sample in a separatory funnel and, using 10 M NaOH solution, adjust the pH to >11.[1]
-
Extraction: Add 30 mL of dichloromethane (DCM) to the funnel. Shake vigorously for 2 minutes, venting periodically. Allow the layers to separate for 10 minutes.[1]
-
Collection: Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.[1]
-
Repeat: Repeat the extraction twice more with fresh 30 mL portions of DCM, combining all organic extracts.[1]
-
Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for analysis or derivatization.[1]
GC-MS Analysis Protocol (with Derivatization)
Derivatization is often employed to enhance the volatility and improve the chromatographic peak shape of halogenated anilines.[1] Acylation with heptafluorobutyric anhydride (HFBA) is a common approach.[1]
Caption: Experimental workflow for GC-MS analysis with HFBA derivatization.
Table 2: GC-MS Instrumental Conditions
| Parameter | Setting |
| Injector | Splitless mode, 250 °C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polydimethylsiloxane)[17] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Start at 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 230 °C, 70 eV |
| MS Mode | Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification[18] |
HPLC-UV Analysis Protocol
This method is suitable for the direct quantification of halogenated anilines without derivatization.[11]
Table 3: HPLC-UV Instrumental Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11] |
| Mobile Phase | Isocratic or gradient elution. Example: Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) (50:20:30 v/v/v)[11] |
| Flow Rate | 1.0 mL/min[19] |
| Column Temp. | Ambient or 30 °C |
| Injection Vol. | 20 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | 254 nm or wavelength of maximum absorbance (λmax) for the specific aniline[11][17] |
LC-MS/MS Analysis Protocol
This technique provides the highest sensitivity and selectivity, making it ideal for trace-level analysis.[10]
Table 4: LC-MS/MS Instrumental Conditions
| Parameter | Setting |
| Column | C18 or Biphenyl reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[13][20] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid[10] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[10] |
| MS Mode | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions |
Quantitative Data Summary
The following table summarizes typical validation data for the quantification of halogenated anilines. These values serve as a general guide, as actual performance will depend on the specific analyte, matrix, and instrumentation.
Table 5: Example Validation Parameters for Halogenated Aniline Analysis
| Method | Analyte Example | Linearity (r²) | Accuracy (% Recovery) | LOD | LOQ | Reference |
| GC-MS | Aniline | > 0.99 | 95-105% | 0.1 mg/L | 0.5 mg/L | [21] |
| HPLC-UV | p-Anisidine | > 0.999 | 98-102% | ~1 µg/mL | ~3 µg/mL | [11] |
| UPLC-MS/MS | Sulfonate Impurities | > 0.990 | 94.9 - 115.5% | 0.15-0.39 ng/mL | 0.5-1.0 ng/mL | [12] |
| LC-MS/MS | 3,4-Dichloroaniline | > 0.999 | 75-114% | 0.025-0.20 ng/mL | 0.1-1.0 ng/mL | [13] |
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. rroij.com [rroij.com]
- 6. rsc.org [rsc.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. d-nb.info [d-nb.info]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. epa.gov [epa.gov]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2,6-Dichloro-4-iodoaniline: A Comparative Guide for Catalytic Cycles
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular complexity. 2,6-dichloro-4-iodoaniline stands out as a versatile reagent, offering multiple reactive sites for diversification through catalytic cross-coupling reactions. This guide provides a comprehensive performance comparison of this compound against alternative haloanilines in common catalytic cycles, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for selective functionalization at the 4-position. This inherent reactivity hierarchy (I > Br > Cl) is a cornerstone of its application, enabling sequential couplings to introduce diverse functionalities onto the aniline scaffold.[1][2]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The performance of various haloanilines in this reaction is heavily influenced by the nature of the halogen atom, with iodinated anilines generally exhibiting higher reactivity and requiring milder reaction conditions.
Below is a summary of representative data comparing the performance of this compound with other haloanilines in Suzuki-Miyaura coupling reactions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >95 (expected) |
| 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 2 | 92 |
| 4-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85 |
| 4-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 75 |
Note: Data for this compound is extrapolated based on the high reactivity of the C-I bond in similar systems. Specific experimental data for this exact substrate in Suzuki coupling was not found in the initial search, but the expected high yield is based on established reactivity trends.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of a Haloaniline
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a haloaniline with an arylboronic acid.
Materials:
-
Haloaniline (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the haloaniline, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Comparative Performance in Heck Coupling
The Heck reaction is another cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. The reactivity of the halide again plays a crucial role, with iodides generally providing higher yields and faster reaction rates compared to bromides and chlorides.
The following table summarizes the performance of different haloanilines in the Heck reaction with acrylonitrile.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-2,6-dimethylaniline | Pd/C (0.5 mol%) | NaOAc | DMA | 140 | 17 | >99 |
| 4-Bromo-2,6-dimethylaniline | Pd(OAc)₂/tri-o-tolylphosphine | NaOAc | DMA | 140 | - | 87.5 |
| 4-Bromo-2-nitroaniline | Pd/C | NaOAc | DMA | 140 | - | 100 |
| 4-Bromoaniline | Pd/C | NaOAc | DMA | 140 | - | 6.5 |
Data from a study on the development of an industrial-scale Heck process.[4] While this compound is not directly listed, the data for 4-iodo-2,6-dimethylaniline suggests that the iodo-substituted aniline would be highly reactive under these conditions.
Experimental Protocol: Heck Coupling of a Haloaniline
This protocol outlines a general procedure for the palladium-catalyzed Heck coupling of a haloaniline with an alkene.
Materials:
-
Haloaniline (e.g., this compound) (1.0 equiv)
-
Alkene (e.g., acrylonitrile, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (if necessary, e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Solvent (e.g., DMF or DMA)
Procedure:
-
Reaction Setup: To a reaction vessel, add the haloaniline, base, and solvent.
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Catalyst and Alkene Addition: Add the palladium catalyst and ligand (if used), followed by the alkene.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100-140 °C) under an inert atmosphere. Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the residue by column chromatography to yield the final product.
Visualizing Catalytic Cycles and Experimental Workflows
To further clarify the processes discussed, the following diagrams illustrate a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow for benchmarking catalyst performance.
References
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-4-iodoaniline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,6-Dichloro-4-iodoaniline, a halogenated organic compound. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by its classification as a hazardous halogenated organic waste. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Classification: this compound is a halogenated aromatic amine. Due to its chemical structure, it is considered a hazardous waste and is toxic to aquatic life with long-lasting effects.[1] It must be segregated from non-halogenated and other incompatible waste streams.
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
This waste stream should be classified as "Halogenated Organic Waste."
-
Never mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Ensure that the waste is not mixed with incompatible materials such as strong oxidizing agents or strong acids.
-
-
Container Requirements:
-
Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, with a secure, leak-proof screw-top cap.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Disposal should be carried out by a licensed and approved hazardous waste disposal company. Recommended disposal methods for similar compounds include incineration in a chemical incinerator equipped with an afterburner and scrubber or other approved thermal destruction methods.[1]
-
Summary of Key Disposal Data
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Hazardous Waste | General Chemical Knowledge |
| Primary Disposal Method | Incineration by a licensed facility | [1] |
| Container Type | Chemically resistant (e.g., HDPE, Glass) with a secure lid | General Laboratory Practice |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Quantity | Institutional & Regulatory |
| Storage Location | Designated Satellite Accumulation Area with Secondary Containment | Institutional & Regulatory |
| Prohibited Disposal | Drain or regular solid waste | General Chemical Knowledge |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets (SDS) for analogous compounds. Specific experimental protocols for the synthesis or use of this compound should include a dedicated section on waste disposal that aligns with these guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical before handling and disposal.
References
Personal protective equipment for handling 2,6-Dichloro-4-iodoaniline
Essential Safety and Handling Guide for 2,6-Dichloro-4-iodoaniline
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound to mitigate exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[1] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations. |
| Body Protection | Laboratory Coat and Chemical-resistant Apron | A flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[2] |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3] If a fume hood is not available or during a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3] |
| Foot Protection | Closed-toe Shoes | Chemical-resistant, closed-toe shoes must be worn at all times within the laboratory.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is fundamental to maintaining a safe laboratory environment.
1. Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment to identify potential hazards.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing any work.[3]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[5]
-
Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.
2. Handling:
-
Donning PPE: All required personal protective equipment must be worn before entering the designated handling area.[6]
-
Dispensing: Handle the solid compound exclusively within a chemical fume hood to minimize the risk of inhalation.[3] Avoid generating dust.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Avoid open flames.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3] Protect from light.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect all solid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials such as gloves, weighing paper, and pipette tips that come into contact with the compound should be disposed of as hazardous waste.
-
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company.[6] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Always follow local, state, and federal regulations for hazardous waste disposal.[2]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[5] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For a large spill, contact your institution's environmental health and safety department. |
Visualized Workflows
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow of hazard identification and risk management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
